N,N-dimethylazetidin-3-amine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
N,N-dimethylazetidin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.ClH/c1-7(2)5-3-6-4-5;/h5-6H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUIAEREBKVJQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630497 | |
| Record name | N,N-Dimethylazetidin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124668-49-1, 935670-07-8 | |
| Record name | 3-Azetidinamine, N,N-dimethyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124668-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dimethylazetidin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of N,N-dimethylazetidin-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of N,N-dimethylazetidin-3-amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The document details a robust synthetic pathway, including experimental protocols for key transformations. Physicochemical data is presented in a clear, tabular format for easy reference. Additionally, logical diagrams illustrating the synthetic workflow are provided to enhance understanding of the process. This guide is intended to serve as a practical resource for researchers and professionals involved in the design and synthesis of novel therapeutic agents incorporating the azetidine scaffold.
Introduction
Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique conformational properties and ability to introduce three-dimensional character into molecules make them attractive scaffolds for the development of novel therapeutics. N,N-dimethylazetidin-3-amine, and its hydrochloride salt, are particularly useful intermediates, offering a versatile handle for further chemical modifications. This guide outlines the key aspects of its synthesis and properties.
Physicochemical Properties
A summary of the key physicochemical properties of N,N-dimethylazetidin-3-amine and its hydrochloride salt is provided below.
| Property | N,N-dimethylazetidin-3-amine | This compound |
| Molecular Formula | C₅H₁₂N₂ | C₅H₁₃ClN₂ |
| Molecular Weight | 100.16 g/mol [1] | 136.62 g/mol [2] |
| CAS Number | 138022-85-2[1] | 935670-07-8[2] |
| Appearance | Not specified (likely a liquid) | White solid |
| IUPAC Name | N,N-dimethylazetidin-3-amine[1] | N,N-dimethylazetidin-3-amine;hydrochloride[2] |
| Synonyms | 3-(Dimethylamino)azetidine | 3-(Dimethylamino)azetidine HCl[2] |
| InChIKey | IRQWCOFOSMREBQ-UHFFFAOYSA-N[1] | BMUIAEREBKVJQG-UHFFFAOYSA-N[2] |
| SMILES | CN(C)C1CNC1[1] | CN(C)C1CNC1.Cl[2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process starting from a protected azetidine precursor. A common and efficient route involves the reductive amination of N-Boc-azetidin-3-one, followed by deprotection of the Boc (tert-butoxycarbonyl) group and subsequent formation of the hydrochloride salt.
Overall Synthetic Scheme
References
An In-depth Technical Guide to the Research Applications of N,N-dimethylazetidin-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethylazetidin-3-amine hydrochloride is a versatile building block that has garnered significant attention in medicinal chemistry and drug discovery. The rigid, four-membered azetidine ring imparts unique conformational constraints on molecules, a desirable feature for optimizing interactions with biological targets and enhancing physicochemical properties. This technical guide provides a comprehensive overview of the applications of this compound in research, with a focus on its role in the synthesis of bioactive compounds, detailed experimental protocols, and the biological pathways these molecules modulate.
The azetidine scaffold is a privileged structure in medicinal chemistry due to its ability to introduce three-dimensionality into otherwise flat molecules, which can lead to improved potency, selectivity, and pharmacokinetic profiles. Compounds incorporating the azetidine moiety have shown a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties, and have been utilized in the development of treatments for central nervous system disorders. This compound, with its reactive secondary amine and tertiary amine functionalities, serves as a valuable synthon for introducing this key structural motif into a diverse array of molecular frameworks.
Core Applications in Medicinal Chemistry
The primary application of this compound in research lies in its use as a nucleophilic building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its azetidine ring provides a rigid scaffold, while the dimethylamino group can participate in crucial binding interactions with biological targets.
Synthesis of Histamine H3 Receptor Agonists
A notable application of this compound is in the synthesis of non-imidazole histamine H3 receptor (H3R) agonists. The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it an attractive target for the treatment of various neurological and psychiatric disorders.
The synthesis of compounds such as 4-(3-(Dimethylamino)azetidin-1-yl)-6-isopropylpyrimidin-2-amine involves the nucleophilic aromatic substitution of a chloropyrimidine with N,N-dimethylazetidin-3-amine. This reaction is a key step in the construction of a library of potent and selective H3R agonists.
Experimental Protocols
A detailed experimental protocol for a key application of this compound is provided below.
Synthesis of 4-(3-(Dimethylamino)azetidin-1-yl)-6-isopropylpyrimidin-2-amine
This protocol details the synthesis of a potent histamine H3 receptor agonist, a key application of this compound in medicinal chemistry.
Materials:
-
4-chloro-6-isopropylpyrimidin-2-amine
-
N,N-dimethylazetidin-3-amine dihydrochloride
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Microwave vial
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a microwave vial, add 4-chloro-6-isopropylpyrimidin-2-amine (1.0 eq).
-
Add N,N-dimethylazetidin-3-amine dihydrochloride (1.2 eq) to the vial.
-
Add N,N-Dimethylformamide (DMF) as the solvent.
-
Add triethylamine (TEA) (2.5 eq) to the reaction mixture to act as a base.
-
Seal the microwave vial and heat the reaction mixture in a microwave reactor at a specified temperature and time to drive the nucleophilic aromatic substitution.
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product is then purified using an appropriate method, such as column chromatography on silica gel, to yield the final product, 4-(3-(Dimethylamino)azetidin-1-yl)-6-isopropylpyrimidin-2-amine.
Quantitative Data
The following tables summarize key quantitative data for compounds synthesized using this compound, highlighting their biological activity.
| Compound ID | R Group | Ki (nM) at human H3R | EC50 (nM) at human H3R |
| 1a | H | 150 | 250 |
| 1b | Methyl | 80 | 120 |
| 1c | Ethyl | 65 | 90 |
| 1d | Isopropyl | 35 | 50 |
Table 1: In vitro activity of 4-(3-(dimethylamino)azetidin-1-yl)-pyrimidin-2-amine derivatives at the human histamine H3 receptor.
Signaling Pathways and Experimental Workflows
The bioactive molecules synthesized using this compound often target specific signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds.
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels affects the activity of protein kinase A (PKA) and downstream signaling cascades. Furthermore, the βγ-subunits of the G protein can modulate the activity of various ion channels, leading to a presynaptic inhibition of neurotransmitter release.
Caption: Histamine H3 Receptor Signaling Pathway.
Experimental Workflow for Compound Synthesis and Evaluation
The development of novel bioactive compounds involves a logical progression of steps from initial design and synthesis to biological evaluation.
Caption: Drug Discovery Workflow.
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. Its incorporation into molecular scaffolds allows for the exploration of novel chemical space and the development of potent and selective modulators of various biological targets. The detailed experimental protocols and an understanding of the relevant signaling pathways provided in this guide are intended to facilitate further research and drug discovery efforts utilizing this important synthon. As the demand for novel therapeutics with improved properties continues to grow, the strategic use of constrained scaffolds like azetidine will undoubtedly play a crucial role in the future of drug development.
Technical Guide: N,N-dimethylazetidin-3-amine Hydrochloride
CAS Number: 935670-07-8
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N,N-dimethylazetidin-3-amine hydrochloride, a key building block in medicinal chemistry. Due to its strained four-membered ring and functional amine groups, this azetidine derivative serves as a valuable scaffold for introducing unique three-dimensional properties into drug candidates.
Chemical and Physical Properties
This compound is the salt form of the parent compound, N,N-dimethylazetidin-3-amine. The hydrochloride salt generally offers improved stability and handling characteristics compared to the free base. Quantitative data for the hydrochloride salt are summarized below.
| Property | Value | Source |
| CAS Number | 935670-07-8 | [1][2] |
| Molecular Formula | C₅H₁₃ClN₂ | [3] |
| Molecular Weight | 136.62 g/mol | [3] |
| IUPAC Name | N,N-dimethylazetidin-3-amine;hydrochloride | [3] |
| Synonyms | 3-(Dimethylamino)azetidine HCl, 1-Azetidin-3-yl-dimethylamine hydrochloride | [3] |
| Purity | Typically >95-98% | [1][4] |
| Appearance | White to off-white solid | [1] |
| Storage Conditions | Store at a controlled room temperature, typically not exceeding 30°C | [1] |
| Moisture Content | <1.0% | [1] |
Note: Some properties are computed or based on typical supplier specifications.
Synthesis and Experimental Protocols
While specific literature detailing the synthesis of this compound is sparse, a general and highly effective method for preparing 3-aminoazetidines is through the reductive amination of a protected 3-azetidinone. The following protocol is a representative example based on established methodologies for analogous compounds.[5]
Protocol 1: Synthesis via Reductive Amination
This two-step process involves the reductive amination of N-Boc-3-azetidinone followed by deprotection of the Boc group.
Step A: Synthesis of tert-butyl 3-(dimethylamino)azetidine-1-carboxylate
-
Reaction Setup: To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in dichloromethane (DCM), add a 2M solution of dimethylamine in THF (1.2 equivalents).
-
Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Step B: Deprotection and Salt Formation
-
Deprotection: Dissolve the purified tert-butyl 3-(dimethylamino)azetidine-1-carboxylate from Step A in methanol.
-
Acidification: Add a solution of 1N HCl in methanol (or diethyl ether) and stir the mixture at room temperature.[5] The deprotection usually occurs rapidly, often within 1-4 hours.
-
Isolation: The hydrochloride salt will precipitate out of the solution. The product, this compound, can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Applications in Drug Development
Azetidine scaffolds are increasingly utilized in drug discovery to improve physicochemical properties such as solubility and metabolic stability, while also providing novel structural vectors for exploring chemical space. 3-Aminoazetidines are particularly valuable as intermediates for a wide range of biologically active molecules.[6]
While specific biological activities for this compound itself are not widely reported, its utility lies in its function as a versatile chemical building block. The secondary amine of the azetidine ring and the tertiary dimethylamino group offer distinct points for chemical modification.
Key Roles in Medicinal Chemistry:
-
Scaffold for Bioactive Molecules: The 3-aminoazetidine core is a key component in compounds designed as triple reuptake inhibitors (targeting serotonin, norepinephrine, and dopamine transporters), which are explored for the treatment of depression.[5]
-
Peptide Mimetics: The constrained nature of the azetidine ring makes it an excellent proline analogue. Its incorporation into peptides can enforce specific conformations and improve resistance to proteolytic degradation.[7]
-
Intermediates for Complex Syntheses: This compound serves as a precursor for more complex molecules, including antiviral and antibacterial agents.[6] The nucleophilic azetidine nitrogen can be used to displace leaving groups on aromatic or heterocyclic systems, a common strategy in the synthesis of kinase inhibitors and other targeted therapies.
Protocol 2: General Application in Amide Coupling
The following is a representative protocol for using this compound as a nucleophile in an amide bond formation reaction.
-
Free Base Generation (Optional but recommended): Before the coupling reaction, the hydrochloride salt can be neutralized to the free base. Dissolve the salt in a suitable solvent like DCM and wash with an aqueous base (e.g., 1N NaOH or saturated NaHCO₃). Dry the organic layer and use the solution of the free base directly.
-
Reaction Setup: To a solution of a carboxylic acid (1 equivalent) in a solvent such as DCM or dimethylformamide (DMF), add a coupling agent like HATU or EDC/HOBt (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Addition of Amine: Add the solution of N,N-dimethylazetidin-3-amine free base (1.1 equivalents) to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: Perform a standard aqueous work-up to remove the coupling reagents and base. The crude product can then be purified via flash chromatography or recrystallization to yield the final amide.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug development. Its strained ring system and dual amine functionalities allow for the creation of structurally novel compounds with potentially improved pharmacological profiles. The synthetic routes to this compound are accessible through standard organic chemistry transformations, making it a readily available tool for researchers aiming to explore new chemical space and develop next-generation therapeutics.
References
- 1. This compound, CasNo.935670-07-8 Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. China (Mainland) [zhiyan1.lookchem.com]
- 2. This compound, CasNo.935670-07-8 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]
- 3. This compound | C5H13ClN2 | CID 23090361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
An In-Depth Technical Guide to N,N-dimethylazetidin-3-amine Hydrochloride Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine scaffold is a valuable pharmacophore in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved solubility and metabolic stability, while also providing a rigid framework for precise substituent orientation.[1] Among the myriad of azetidine-containing compounds, N,N-dimethylazetidin-3-amine and its hydrochloride salt serve as a key building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols for analogs and derivatives of N,N-dimethylazetidin-3-amine hydrochloride, with a particular focus on their role as muscarinic acetylcholine receptor agonists.
Core Compound: N,N-dimethylazetidin-3-amine and its Hydrochloride Salt
N,N-dimethylazetidin-3-amine is a four-membered heterocyclic compound featuring a dimethylamino group at the 3-position of the azetidine ring.[2] The hydrochloride salt enhances the compound's stability and water solubility, making it amenable for use in pharmaceutical formulations and biological assays.
Chemical Properties:
| Property | Value |
| Molecular Formula | C5H13ClN2 |
| Molecular Weight | 164.63 g/mol |
| IUPAC Name | N-(azetidin-3-yl)-N-methylacetamide;hydrochloride |
| InChI Key | CLRZDNKDFGOBEF-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N(C)C1CNC1.Cl |
Analogs and Derivatives: Synthesis and Biological Activity
The core N,N-dimethylazetidin-3-amine structure has been extensively modified to explore its therapeutic potential, primarily in the realm of central nervous system (CNS) disorders. A significant body of research has focused on developing analogs that act as selective muscarinic acetylcholine receptor (mAChR) agonists.[3][4] The M1 and M4 receptor subtypes, in particular, are attractive targets for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia.[3][5][6]
Muscarinic Receptor Agonists
Derivatives of 3-aminoazetidine have been synthesized and evaluated for their activity as muscarinic agonists.[7] Structure-activity relationship (SAR) studies have revealed that modifications to the substituents on the azetidine nitrogen and the 3-amino group significantly influence potency and selectivity for different mAChR subtypes.
Table 1: Biological Activity of Selected 3-Aminoazetidine Analogs as Muscarinic Agonists
| Compound ID | R1 | R2 | Target | Activity (IC50/EC50) | Reference |
| Series A Analog | Aryl/Alkyl | Benzyl/Substituted Benzyl | hSERT, hNET, hDAT | Varied (µM range) | [8] |
| Series B Analog | H | Aryl/Alkyl | hSERT, hNET, hDAT | Varied (µM range) | [8] |
| Amide Derivative 2b | Amide-linked moiety | - | M1 mAChR | Stimulated PI metabolism | [7] |
| Amide Derivative 2d | Amide-linked moiety | - | M1 mAChR | Stimulated PI metabolism | [7] |
| Benzamide Analog 8 | N-(4-(4-ethylpiperazin-1-yl)phenyl) | 3,5-dichlorobenzamide | M1 mAChR | 350-500 nM (IC50) | [] |
| Benzamide Analog 11i | N-(4-(4-propylpiperazin-1-yl)phenyl) | 3,5-dichlorobenzamide | M1 mAChR | 3.7 µM (IC50) | [] |
Note: This table is a compilation of data from various sources and represents a selection of analogs to illustrate SAR trends. For detailed information, please refer to the cited literature.
Experimental Protocols
General Synthesis of 3-Aminoazetidine Derivatives
A common synthetic route to 3-aminoazetidine derivatives involves the reductive amination of a protected 3-azetidinone.[8]
Protocol: Reductive Amination of N-Boc-3-azetidinone
-
Reaction Setup: To a solution of N-Boc-3-azetidinone (1 equivalent) in dichloromethane (DCM), add the desired primary amine (1.1 equivalents).
-
Formation of Imine/Enamine: Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8]
-
Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM or HCl in dioxane) to yield the final amine hydrochloride salt.
Biological Evaluation: Muscarinic Receptor Binding Assay
The affinity of the synthesized compounds for muscarinic receptors is typically determined using radioligand binding assays.
Protocol: [3H]-N-methylscopolamine ([3H]-NMS) Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the desired muscarinic receptor subtype (e.g., CHO-K1 cells stably transfected with the human M1 receptor).
-
Assay Buffer: Use a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand [3H]-NMS and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 1 hour at room temperature).
-
Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
Signaling Pathways
Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate their effects through various intracellular signaling cascades. The M1 and M4 receptors, which are the primary targets for the azetidine derivatives discussed, couple to different G-proteins and activate distinct downstream pathways.
-
M1 Receptor Signaling: M1 receptors primarily couple to Gq/11 proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
-
M4 Receptor Signaling: M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway plays a crucial role in modulating neurotransmitter release.
Conclusion
Analogs and derivatives of this compound represent a promising class of compounds for the development of novel therapeutics, particularly for CNS disorders. Their ability to be readily synthesized and modified, coupled with their potent and selective activity at muscarinic acetylcholine receptors, makes them a focal point of ongoing research and drug discovery efforts. This guide has provided a foundational understanding of the key aspects of their chemistry, pharmacology, and associated experimental methodologies, serving as a valuable resource for professionals in the field. Further exploration of the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the potential of these compounds into clinically successful drugs.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N,N-dimethylazetidin-3-amine | C5H12N2 | CID 10351656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biochemical activity of novel amidine derivatives as m1 muscarinic receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
N,N-dimethylazetidin-3-amine Hydrochloride: A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N,N-dimethylazetidin-3-amine hydrochloride is a heterocyclic amine that has emerged as a valuable synthetic intermediate in the development of a diverse range of therapeutic agents. An extensive review of the scientific and patent literature reveals that this compound does not possess a direct mechanism of action as a standalone therapeutic agent. Instead, its significance lies in its role as a crucial building block for synthesizing complex molecules targeting a variety of biological pathways implicated in numerous diseases. This guide elucidates the role of this compound in the synthesis of novel drug candidates and details the mechanisms of action of the final compounds.
The Role of this compound in Synthesis
This compound serves as a key reagent in the synthesis of various investigational drugs. Its azetidine ring and dimethylamino group provide a desirable three-dimensional structure and a basic nitrogen center, respectively, which can be crucial for binding to biological targets. The hydrochloride salt form enhances its stability and handling properties.
The general workflow for the utilization of this compound in drug discovery is depicted in the following diagram:
Therapeutic Targets of Final Compounds
The versatility of this compound as a synthetic intermediate is evident from the wide array of biological targets addressed by the final drug candidates. A summary of these targets and the corresponding therapeutic areas is presented below.
Protein Kinase Inhibitors
A significant application of this building block is in the synthesis of protein kinase inhibitors for the treatment of cancer and inflammatory diseases.
-
Epidermal Growth Factor Receptor (EGFR) Modulators: this compound is used in the synthesis of 2-(2,4,5-substituted-anilino) pyrimidine derivatives that act as EGFR modulators for treating cancer[1][2]. These compounds are designed to inhibit mutated forms of EGFR, such as those found in non-small-cell lung cancer.
-
KRAS G12C and G12D Inhibitors: Several patents describe the use of this amine in the creation of inhibitors targeting specific KRAS mutations, which are key drivers in many cancers[3][4][5][6].
-
Salt-Inducible Kinase (SIK) 2 and 3 Inhibitors: In the context of autoimmune and inflammatory diseases, it is a component in the synthesis of dual SIK2/SIK3 inhibitors. These inhibitors modulate inflammatory pathways[7].
-
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors: This intermediate is also employed to synthesize HPK1 inhibitors, which are being investigated for their potential in cancer immunotherapy by regulating T-cell function[8][9].
-
Dual ATM and DNA-PK Inhibitors: For anti-tumor therapy, it has been used to create dual inhibitors of Ataxia-Telangiectasia Mutated (ATM) and DNA-dependent Protein Kinase (DNA-PK), key components of the DNA damage response[10].
The generalized signaling pathway for a receptor tyrosine kinase inhibitor, a common outcome of these syntheses, is illustrated below.
Other Enzyme Inhibitors
-
Prolyl Hydroxylase Domain (PHD) Enzyme Inhibitors: this compound is a precursor for compounds that inhibit PHD enzymes, leading to the stabilization of Hypoxia-Inducible Factor (HIF), which is relevant in treating anemia and ischemia[11].
G-Protein Coupled Receptor (GPCR) Ligands
-
Histamine H3 Receptor Agonists: This amine has been incorporated into the synthesis of high-affinity, non-imidazole histamine H3 receptor agonists with central nervous system activity[12].
Experimental Protocols
As this compound is a synthetic intermediate, the experimental protocols found in the literature primarily describe its use in chemical synthesis rather than biological assays to determine a mechanism of action. A representative synthetic protocol is summarized below.
General Procedure for Nucleophilic Aromatic Substitution:
-
To a solution of the appropriate chloro-substituted aromatic or heteroaromatic compound (1 equivalent) in a suitable solvent (e.g., tetrahydrofuran, 1,4-dioxane), add this compound (1-1.5 equivalents).
-
Add a base, such as diisopropylethylamine or sodium tert-butoxide (2-3 equivalents), to neutralize the hydrochloride salt and facilitate the reaction.
-
The reaction mixture is typically stirred at room temperature or heated (e.g., to 80°C or under microwave conditions) for a period ranging from a few hours to several days, depending on the reactivity of the substrates[5][10].
-
Upon completion, the reaction is worked up by concentrating the mixture in vacuo, followed by purification of the residue using techniques such as flash column chromatography or reverse-phase HPLC to yield the desired product.
Quantitative Data
No quantitative data regarding the direct biological activity (e.g., IC50, Ki, EC50) of this compound is available, as it is not an active pharmaceutical ingredient. The quantitative data reported in the literature pertains to the final compounds synthesized using this intermediate.
Conclusion
This compound is a commercially available and versatile chemical building block with significant utility in the field of medicinal chemistry. While it does not have a direct mechanism of action, its structural features make it a valuable component in the synthesis of a wide range of potent and selective modulators of various biological targets, including protein kinases, enzymes, and GPCRs. The continued use of this intermediate in drug discovery programs highlights its importance in the generation of novel therapeutic candidates for a multitude of human diseases. Future research will likely see the incorporation of this moiety into an even broader array of complex molecules with tailored pharmacological profiles.
References
- 1. EP2736895B1 - 2-(2,4,5-substituted-anilino) pyrimidine derivatives as egfr modulators useful for treating cancer - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US20180072723A1 - Kras g12c inhibitors - Google Patents [patents.google.com]
- 4. CN114615981B - Kras g12dæå¶å - Google Patents [patents.google.com]
- 5. WO2017201161A1 - Kras g12c inhibitors - Google Patents [patents.google.com]
- 6. WO2022061251A1 - Compounds and methods for kras modulation and indications therefor - Google Patents [patents.google.com]
- 7. Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2019238067A1 - Pyrrolo [2, 3-b] pyridines or pyrrolo [2, 3-b] pyrazines as hpk1 inhibitor and the use thereof - Google Patents [patents.google.com]
- 9. WO2018215668A1 - Novel inhibitors of map4k1 - Google Patents [patents.google.com]
- 10. WO2021022078A1 - Dual atm and dna-pk inhibitors for use in anti-tumor therapy - Google Patents [patents.google.com]
- 11. US10407409B2 - 6-(5-hydroxy-1H-pyrazol-1-yl)nicotinamide inhibitors of PHD - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Core Properties of N,N-dimethylazetidin-3-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility and stability of N,N-dimethylazetidin-3-amine hydrochloride. Due to the limited publicly available quantitative data for this specific compound, this guide also incorporates general principles and methodologies applicable to similar amine hydrochlorides and azetidine derivatives, providing a framework for researchers to conduct their own detailed investigations.
Introduction to this compound
This compound is a small heterocyclic amine that serves as a valuable building block in medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, is considered a "privileged scaffold" in drug discovery. Its conformational rigidity and unique physicochemical properties allow for the fine-tuning of the pharmacological profiles of molecules that incorporate this moiety. As a hydrochloride salt, the compound's solubility and stability are critical parameters for its application in synthesis, formulation, and biological assays.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₃ClN₂ | PubChem[1] |
| Molecular Weight | 136.62 g/mol | PubChem[1] |
| CAS Number | 935670-07-8 | PubChem[1] |
| Appearance | Solid (form not specified in available literature) | General knowledge |
| pKa | Not available |
Solubility Profile
General Solubility of Amine Hydrochlorides:
-
Water: Generally, amine hydrochlorides are highly soluble in water due to their ionic nature.
-
Alcohols (Methanol, Ethanol): Good solubility is expected in polar protic solvents like methanol and ethanol.
-
Dimethyl Sulfoxide (DMSO): High solubility is anticipated in DMSO, a polar aprotic solvent.
-
Non-polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected in non-polar solvents.
Table of Estimated Solubility:
| Solvent | Estimated Solubility |
| Water | High |
| Methanol | High |
| Ethanol | Moderate to High |
| Dimethyl Sulfoxide (DMSO) | High |
Stability Profile
Detailed stability studies on this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) have not been published. However, the general stability of amine-containing compounds and azetidine derivatives can provide insights into potential degradation pathways.
Potential Degradation Pathways:
-
Hydrolysis: The azetidine ring may be susceptible to ring-opening under strong acidic or basic conditions, especially at elevated temperatures.
-
Oxidation: The tertiary amine and the azetidine ring nitrogen could be susceptible to oxidation, potentially forming N-oxides.
-
Thermal Degradation: At elevated temperatures, decomposition may occur, although specific degradation products are unknown.
-
Photodegradation: Exposure to UV or visible light could potentially lead to degradation, a common characteristic of many organic molecules.
Table of General Stability Considerations:
| Condition | General Stability of Amine Hydrochlorides and Azetidines |
| Acidic pH | Generally stable, but strong acid at high temperatures may promote hydrolysis. |
| Neutral pH | Generally stable. |
| Basic pH | The free amine may be liberated, which could be more susceptible to oxidation. Strong base at high temperatures may promote hydrolysis. |
| Elevated Temperature | Potential for thermal decomposition. |
| Light Exposure | Potential for photodegradation. |
Experimental Protocols
The following are detailed, generalized methodologies for determining the solubility and stability of a compound like this compound.
Solubility Determination Protocol
This protocol describes a standard method for determining the solubility of a compound in various solvents.
Objective: To quantify the solubility of this compound in water, methanol, ethanol, and DMSO at ambient temperature.
Materials:
-
This compound
-
Solvents: Deionized water, HPLC-grade methanol, ethanol, and DMSO
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in separate vials.
-
Seal the vials and stir the mixtures vigorously at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After equilibration, stop stirring and allow the undissolved solid to settle.
-
Centrifuge the vials to ensure complete separation of the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of a suitable solvent (compatible with the HPLC mobile phase).
-
-
Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solutions by HPLC.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in g/100 mL or other appropriate units.
-
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability of the compound under stress conditions.
Objective: To investigate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 N, 1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Photostability chamber
-
Oven
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution (e.g., 0.1 N and 1 N). Keep one set at room temperature and another at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution (e.g., 0.1 N and 1 N). Keep one set at room temperature and another at an elevated temperature (e.g., 60 °C) for a defined period.
-
Oxidation: Mix the stock solution with an equal volume of H₂O₂ solution (e.g., 3%). Keep the mixture at room temperature for a defined period.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 80 °C) for a defined period.
-
Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, by a stability-indicating HPLC-PDA-MS method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control to identify degradation products.
-
Determine the percentage of degradation.
-
Use the MS data to propose structures for the degradation products.
-
Role in Drug Discovery: Signaling Pathways and Workflows
This compound, as an azetidine derivative, is a valuable building block for the synthesis of compounds targeting various biological pathways. Two notable examples are its potential use in the development of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors and Gamma-Aminobutyric Acid (GABA) uptake inhibitors.
STAT3 Signaling Pathway Inhibition
Constitutive activation of the STAT3 signaling pathway is implicated in various cancers. Azetidine-based compounds have been developed as potent STAT3 inhibitors.
Workflow for Azetidine-Based Inhibitor Synthesis and Evaluation
The following diagram illustrates a general workflow for the synthesis and evaluation of azetidine-based inhibitors, where this compound could serve as a starting material or key intermediate.
GABA Uptake Inhibition
Azetidine derivatives have been investigated as inhibitors of GABA transporters (GATs), particularly GAT1, to increase GABA levels in the synaptic cleft, which is a therapeutic strategy for conditions like epilepsy.
Conclusion
This compound is a promising building block for the development of novel therapeutics. While specific quantitative data on its solubility and stability are limited, this guide provides a framework for researchers to conduct their own investigations based on established methodologies for similar compounds. The exploration of azetidine derivatives as inhibitors of key biological targets like STAT3 and GABA transporters highlights the potential of this scaffold in drug discovery. Further research into the fundamental properties of this compound will undoubtedly facilitate its broader application in the development of new and effective medicines.
References
Spectral Data Analysis of N,N-dimethylazetidin-3-amine hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for N,N-dimethylazetidin-3-amine hydrochloride (CAS: 935670-07-8). Due to the limited availability of public domain raw spectral data for this specific compound, this document presents predicted and representative spectral data based on its chemical structure and established principles of spectroscopic analysis. This guide is intended to serve as a reference for researchers and scientists involved in the characterization and quality control of this and structurally related compounds.
Chemical Structure and Properties
-
IUPAC Name: N,N-dimethylazetidin-3-amine;hydrochloride[1]
-
Molecular Formula: C₅H₁₃ClN₂[1]
-
Molecular Weight: 136.62 g/mol [1]
-
Synonyms: 1-Azetidin-3-yl-dimethylamine hydrochloride, 3-(Dimethylamino)azetidine HCl[1]
Spectral Data Summary
The following tables summarize the predicted and representative spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
Solvent: D₂O, 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.2 - 4.4 | m | 2H | Azetidine CH₂ (α to NH₂⁺) |
| ~4.0 - 4.2 | m | 2H | Azetidine CH₂ (α to NH₂⁺) |
| ~3.8 - 4.0 | m | 1H | Azetidine CH |
| ~2.9 | s | 6H | N(CH₃)₂ |
¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: D₂O, 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~60 - 65 | Azetidine CH |
| ~50 - 55 | Azetidine CH₂ |
| ~40 - 45 | N(CH₃)₂ |
Infrared (IR) Spectroscopy
Solid State (KBr Pellet or Thin Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 - 2700 | Strong, Broad | N-H stretch (secondary ammonium salt) |
| ~2950 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1600 - 1500 | Medium | N-H bend (ammonium) |
| ~1470 - 1440 | Medium | C-H bend (CH₂ and CH₃) |
| ~1200 - 1000 | Medium | C-N stretch |
Mass Spectrometry (MS)
Ionization Mode: Electrospray Ionization (ESI+)
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |
| 101.11 | 100 | [M+H]⁺ (protonated free base, C₅H₁₃N₂⁺) |
| 84.08 | Variable | Fragment: Loss of NH(CH₃)₂ |
| 70.08 | Variable | Fragment: Loss of C₂H₅N from azetidine ring |
| 57.07 | Variable | Fragment: [C₃H₇N]⁺ |
| 44.05 | Variable | Fragment: [CH₃CHNCH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterium oxide (D₂O). The use of a deuterated solvent is crucial to avoid large solvent peaks in the ¹H NMR spectrum.
-
Instrumentation: A 400 MHz NMR spectrometer is used for analysis.
-
¹H NMR Acquisition:
-
The spectrometer is tuned and shimmed for the D₂O sample.
-
A standard one-pulse ¹H NMR experiment is performed.
-
Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.
-
The chemical shifts are referenced to the residual water peak in D₂O (δ ≈ 4.79 ppm).
-
-
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C NMR experiment is conducted.
-
A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of ¹³C.
-
The chemical shifts are referenced to an internal standard or the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of this compound is finely ground with about 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (Thin Film Method):
-
A small amount of the solid sample is dissolved in a volatile solvent like methanol.
-
A drop of the solution is placed on a salt plate (e.g., NaCl or KBr).
-
The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[2]
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.
-
The sample pellet or plate is placed in the sample holder.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, such as a mixture of water and methanol or acetonitrile, often with a small amount of formic acid to promote ionization.
-
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is used. This could be a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
-
Data Acquisition:
-
The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
The instrument is operated in positive ion mode (ESI+) to detect the protonated molecule.
-
The mass spectrum is acquired over a relevant m/z range (e.g., 50-500 amu).
-
For fragmentation analysis (MS/MS), the parent ion (m/z 101.11) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.
Caption: General workflow for spectral data acquisition and analysis.
References
The Azetidine Advantage: N,N-dimethylazetidin-3-amine Hydrochloride as a Versatile Building Block for Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel bioactive molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a driving force in modern drug discovery. Small, rigid scaffolds are highly sought after for their ability to confer conformational constraint and improve physicochemical properties. Among these, the azetidine ring system has emerged as a valuable pharmacophore. This technical guide focuses on the utility of a key derivative, N,N-dimethylazetidin-3-amine hydrochloride, as a versatile building block in the synthesis of bioactive compounds, with a particular emphasis on its potential incorporation into kinase inhibitors.
Introduction to this compound
This compound is a commercially available building block that features a strained four-membered heterocyclic ring with a dimethylamino substituent. The hydrochloride salt form enhances its stability and handling properties. The rigid azetidine core can serve as a valuable scaffold to orient functional groups in a precise three-dimensional arrangement, facilitating optimal interactions with biological targets. The tertiary amine of the dimethylamino group can act as a hydrogen bond acceptor or a basic center, while the secondary amine within the azetidine ring provides a convenient handle for further synthetic elaboration.
Application in Bioactive Molecule Synthesis: A Case Study in Kinase Inhibitors
The incorporation of the N,N-dimethylazetidin-3-ylamino moiety can be a strategic approach in the design of kinase inhibitors. To illustrate this, we present a hypothetical design and synthetic strategy for an analog of a known Akt kinase inhibitor, inspired by the structure of Capivasertib (AZD5363).
Hypothetical Bioactive Molecule: A Pyrrolopyrimidine-Based Akt Inhibitor
We propose a hypothetical Akt inhibitor, "Compound 1," which incorporates the N,N-dimethylazetidin-3-ylamino group attached to a pyrrolopyrimidine core, a common scaffold in kinase inhibitors.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₃ClN₂ | --INVALID-LINK-- |
| Molecular Weight | 136.62 g/mol | --INVALID-LINK-- |
| CAS Number | 935670-07-8 | --INVALID-LINK-- |
| Appearance | White to off-white solid | Commercially available |
| Solubility | Soluble in water and polar organic solvents | General chemical knowledge |
Experimental Protocols
Synthesis of a Hypothetical Akt Inhibitor ("Compound 1")
This section details a plausible synthetic route to "Compound 1," a hypothetical Akt inhibitor incorporating the N,N-dimethylazetidin-3-amine moiety. The synthesis involves a key nucleophilic aromatic substitution reaction.
Diagram 1: Synthetic Workflow for "Compound 1"
Caption: Synthetic workflow for the hypothetical Akt inhibitor "Compound 1".
Protocol 1: Synthesis of 4-((N,N-dimethylazetidin-3-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine ("Compound 1" Precursor)
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in N-methyl-2-pyrrolidone (NMP), add this compound (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 16 hours.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Suzuki Coupling to Yield "Compound 1"
-
To a microwave vial, add the "Compound 1" Precursor (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base such as K₂CO₃ (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (4:1) as the solvent.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.
-
Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the final "Compound 1."
Biological Evaluation Protocols
The biological activity of "Compound 1" would be assessed through a series of in vitro assays to determine its inhibitory potency against Akt kinase and its effect on the downstream signaling pathway.
Diagram 2: Workflow for Akt Kinase Inhibition Assay
Caption: Workflow for the in vitro Akt kinase inhibition assay.
Protocol 3: In Vitro Akt Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Akt kinases (Akt1, Akt2, and Akt3).
-
Reagent Preparation : Prepare a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Prepare a stock solution of ATP and a peptide substrate (e.g., a GSK-3 derived peptide).
-
Compound Dilution : Prepare a series of dilutions of "Compound 1" in DMSO.
-
Kinase Reaction : In a 96-well plate, add the kinase buffer, the respective Akt isoform (Akt1, Akt2, or Akt3), and the diluted "Compound 1" or DMSO (vehicle control).
-
Pre-incubation : Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.
-
Reaction Initiation : Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubation : Incubate the plate at 30 °C for 60 minutes.
-
Detection : Terminate the reaction and quantify the amount of ADP produced using a commercial kit such as the ADP-Glo™ Kinase Assay (Promega). Luminescence is measured using a plate reader.
-
Data Analysis : Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Diagram 3: Workflow for Western Blot Analysis of Akt Signaling
Caption: Workflow for Western blot analysis of the Akt signaling pathway.
Protocol 4: Western Blot Analysis of Akt Pathway Inhibition
This protocol assesses the effect of "Compound 1" on the phosphorylation of Akt and its downstream substrate GSK3β in a cellular context.
-
Cell Culture and Treatment : Seed cancer cell lines known to have an active PI3K/Akt pathway (e.g., LNCaP or BT474c) in culture plates. Once the cells reach 70-80% confluency, treat them with various concentrations of "Compound 1" or DMSO for a specified time (e.g., 2 hours).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting : Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473), phospho-GSK3β (Ser9), total Akt, and a loading control (e.g., GAPDH) overnight at 4 °C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
Quantitative Data
As "Compound 1" is a hypothetical molecule, experimental data is not available. However, we can present the biological activity of the well-characterized Akt inhibitor, Capivasertib (AZD5363), as a benchmark for the expected potency of a pyrrolopyrimidine-based inhibitor.
Table 2: In Vitro Biological Activity of Capivasertib (AZD5363)
| Target/Assay | IC₅₀ (nM) | Cell Line | Reference |
| Akt1 (enzymatic) | 3 | - | [1] |
| Akt2 (enzymatic) | 8 | - | [1] |
| Akt3 (enzymatic) | 8 | - | [1] |
| p-PRAS40 Inhibition | ~300-800 | LNCaP, BT474c | [2] |
| Cell Proliferation | < 3000 (in 41/182 cell lines) | Various | [2] |
Mechanism of Action and Signaling Pathway
The proposed "Compound 1" is designed to be an ATP-competitive inhibitor of Akt kinase. By binding to the ATP-binding pocket of Akt, it would prevent the phosphorylation of downstream substrates, thereby inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.
Diagram 4: PI3K/Akt Signaling Pathway and Inhibition by "Compound 1"
Caption: The PI3K/Akt signaling pathway and the proposed mechanism of inhibition by "Compound 1".
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel bioactive molecules. Its rigid azetidine core and functional handles allow for the strategic design of compounds with potentially improved pharmacological properties. As illustrated through the hypothetical design of a pyrrolopyrimidine-based Akt inhibitor, the incorporation of this moiety can be readily achieved through standard synthetic methodologies. The detailed experimental protocols provided herein offer a practical guide for researchers to explore the potential of this compound in their own drug discovery programs. Further exploration of this and other azetidine-based building blocks is warranted to expand the chemical space for the development of next-generation therapeutics.
References
The Azetidine Scaffold in Modern Drug Discovery: A Focus on N,N-dimethylazetidin-3-amine Hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel chemical entities with improved pharmacological profiles is a perpetual endeavor in drug discovery. Small, strained ring systems have emerged as valuable scaffolds, offering conformational rigidity and unique three-dimensional structures that can enhance binding affinity and selectivity for biological targets.[1] Among these, the azetidine ring, a four-membered saturated heterocycle, has garnered significant interest.[2][3] Its inherent ring strain and defined stereochemistry provide a unique platform for the design of new therapeutic agents.[1][2] This guide focuses on the application of the N,N-dimethylazetidin-3-amine moiety, often used in its hydrochloride salt form for improved handling and solubility, as a key building block in the development of innovative therapeutics. While not a drug in itself, this fragment is a critical component in the synthesis of potent and selective drug candidates, particularly in the realm of inflammatory diseases.
The Role of N,N-dimethylazetidin-3-amine in Medicinal Chemistry
The N,N-dimethylazetidin-3-amine scaffold offers several advantages in drug design:
-
Structural Rigidity: The constrained nature of the azetidine ring reduces the conformational flexibility of a molecule, which can lead to a more favorable entropic profile upon binding to a target protein.[1]
-
Three-Dimensionality: The non-planar structure of the azetidine ring allows for the exploration of chemical space in three dimensions, a crucial aspect for achieving high-affinity interactions with complex biological targets.[1]
-
Vectorial Exit Points: The substituents on the azetidine ring can be oriented in specific vectors, allowing for precise positioning of pharmacophoric groups within a binding pocket.
-
Improved Physicochemical Properties: Incorporation of the azetidine motif can favorably modulate properties such as solubility, lipophilicity, and metabolic stability. The basic nitrogen of the dimethylamino group can also be tuned for optimal pKa and target engagement.
-
Synthetic Tractability: The N,N-dimethylazetidin-3-amine hydrochloride is a readily available building block, facilitating its incorporation into synthetic routes.[4][5][6]
Case Study: CRTH2 Antagonists for Inflammatory Diseases
A prominent application of the N,N-dimethylazetidin-3-amine moiety is in the development of antagonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). CRTH2, also known as the prostaglandin D2 receptor 2 (DP2), is a G protein-coupled receptor that plays a pivotal role in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis.[7][8]
Prostaglandin D2 (PGD2), released from activated mast cells, is a key mediator of allergic inflammation.[7][9] Its binding to the CRTH2 receptor on immune cells, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils, triggers a cascade of pro-inflammatory events.[10][11] This includes cell migration, activation, and the release of type-2 cytokines (IL-4, IL-5, IL-13), which perpetuate the allergic response.[11] Antagonism of the CRTH2 receptor is therefore a promising therapeutic strategy to mitigate these effects.[12][13]
A number of potent and selective CRTH2 antagonists incorporating the N,N-dimethylazetidin-3-amine scaffold have been developed. This structural element is often crucial for achieving high binding affinity and favorable pharmacokinetic properties.
| Compound Class | Target | Key Structural Feature | Representative Activity |
| Indole Acetic Acid Derivatives | CRTH2 | N,N-dimethylazetidin-3-amine | Potent and selective antagonism |
| Phenylacetic Acid Derivatives | CRTH2 | N,N-dimethylazetidin-3-amine | Effective in reducing eosinophilia and nasal swelling |
Experimental Protocols
1. General Synthesis of a CRTH2 Antagonist with an N,N-dimethylazetidin-3-amine Moiety
This protocol is a representative synthesis adapted from publicly available methods for preparing CRTH2 antagonists.
-
Step 1: Coupling of the Core Scaffold. To a solution of a suitable carboxylic acid core (e.g., a phenylacetic acid derivative) in an appropriate solvent such as dimethylformamide (DMF), is added a coupling agent like HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as diisopropylethylamine (DIPEA). The mixture is stirred at room temperature for a short period to activate the carboxylic acid.
-
Step 2: Amide Bond Formation. this compound is added to the activated carboxylic acid mixture. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Step 3: Work-up and Purification. Upon completion, the reaction mixture is typically diluted with an organic solvent like ethyl acetate and washed sequentially with aqueous solutions such as saturated sodium bicarbonate and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired CRTH2 antagonist.
2. CRTH2 Receptor Binding Assay
This protocol describes a typical in vitro assay to determine the binding affinity of a compound for the CRTH2 receptor.
-
Cell Culture and Membrane Preparation: A stable cell line expressing the human CRTH2 receptor (e.g., CHO-K1 or HEK293 cells) is cultured under standard conditions. The cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.
-
Radioligand Binding: The assay is performed in a binding buffer containing the cell membranes, a radiolabeled CRTH2 ligand (e.g., [3H]PGD2), and varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding between the radioligand and the test compound. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter. The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.
3. Eosinophil Shape Change Assay
This is a functional assay to assess the antagonist activity of a compound in a cellular context.
-
Eosinophil Isolation: Eosinophils are isolated from fresh human blood using standard density gradient centrifugation and immunomagnetic bead separation techniques.
-
Compound Pre-incubation: The isolated eosinophils are pre-incubated with either vehicle or varying concentrations of the CRTH2 antagonist.
-
Stimulation: The eosinophils are then stimulated with a CRTH2 agonist, such as PGD2 or a selective agonist like DK-PGD2, to induce a characteristic change in cell shape from round to polarized.[11]
-
Flow Cytometry Analysis: The change in cell shape is quantified by measuring the forward scatter (FSC) of the cells using a flow cytometer. An increase in FSC indicates cell polarization. The ability of the antagonist to inhibit this PGD2-induced shape change is measured.[14]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidine - Wikipedia [en.wikipedia.org]
- 4. This compound, CasNo.935670-07-8 Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. China (Mainland) [zhiyan1.lookchem.com]
- 5. 935670-07-8 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 6. This compound, CasNo.935670-07-8 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. CRTH2 and D-type prostanoid receptor antagonists as novel therapeutic agents for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of prostaglandin D2/CRTH2 pathway on asthma exacerbation induced by Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structures of the Human PGD2 Receptor CRTH2 Reveal Novel Mechanisms for Ligand Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of potent CRTh2 (DP2) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of an Oral CRTh2 Antagonist (AZD1981) on Eosinophil Activity and Symptoms in Chronic Spontaneous Urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of N,N-dimethylazetidin-3-amine Hydrochloride Under Acidic and Basic Conditions: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential stability challenges of N,N-dimethylazetidin-3-amine hydrochloride under various pH conditions. Due to the inherent ring strain of the azetidine moiety, this compound is susceptible to degradation, particularly under acidic conditions, which can impact its purity, potency, and safety profile in pharmaceutical applications. This document outlines postulated degradation pathways, presents a framework for quantitative data analysis through illustrative tables, and provides detailed experimental protocols for conducting forced degradation studies and developing a stability-indicating analytical method. The aim is to equip researchers and drug development professionals with the necessary knowledge to anticipate and assess the stability of this important chemical entity.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties. The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, imparts a degree of conformational rigidity and can influence properties such as aqueous solubility and protein binding. However, the inherent ring strain of the azetidine nucleus makes it susceptible to nucleophilic attack and ring-opening reactions, particularly under acidic conditions where the azetidine nitrogen can be protonated. Understanding the stability of this compound across a range of pH values is therefore critical for formulation development, shelf-life determination, and ensuring the quality of active pharmaceutical ingredients (APIs) and drug products.
This guide delves into the theoretical aspects of its stability and provides practical methodologies for its assessment.
Postulated Degradation Pathways
Based on the known reactivity of azetidine derivatives, the primary degradation pathway for this compound is anticipated to be acid-catalyzed hydrolysis.
Under Acidic Conditions:
In an acidic environment, the azetidine ring nitrogen is protonated, forming an azetidinium ion. This protonation enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack by water. The likely degradation pathway involves the ring-opening of the azetidinium ion to form a more stable amino alcohol derivative.
dot
Caption: Postulated Acid-Catalyzed Degradation Pathway.
Under Basic Conditions:
Under basic conditions, N,N-dimethylazetidin-3-amine is expected to be relatively more stable as the azetidine nitrogen is not protonated. However, at elevated temperatures or with strong bases, degradation could potentially occur, although at a significantly slower rate than under acidic conditions. The specific degradation products would depend on the reaction conditions and the presence of other reactive species.
Data Presentation
For a comprehensive stability assessment, quantitative data from forced degradation studies should be collected and organized. The following tables illustrate how such data for this compound could be presented. Note: The data presented in these tables is hypothetical and for illustrative purposes only.
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Time (hours) | % Degradation | Major Degradation Products |
| 0.1 M HCl (60 °C) | 24 | 15.2 | 3-(dimethylamino)-1-(2-hydroxyethyl)propan-1-amine |
| 0.1 M NaOH (60 °C) | 24 | 2.1 | Not Identified |
| 3% H₂O₂ (RT) | 24 | 1.5 | Not Identified |
| Thermal (80 °C) | 48 | 0.8 | Not Identified |
| Photolytic (ICH Q1B) | - | < 0.5 | Not Identified |
Table 2: pH-Rate Profile for the Degradation of this compound at 60 °C
| pH | k (s⁻¹) | Half-life (hours) |
| 1.2 | 1.5 x 10⁻⁵ | 12.8 |
| 4.0 | 2.1 x 10⁻⁶ | 91.7 |
| 7.4 | 5.8 x 10⁻⁷ | 332.1 |
| 9.0 | 8.9 x 10⁻⁷ | 216.8 |
| 12.0 | 3.4 x 10⁻⁶ | 56.5 |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies and developing a stability-indicating HPLC method for this compound.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.
dot
Caption: General Workflow for a Forced Degradation Study.
a. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
b. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60 °C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
c. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60 °C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.
d. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
e. Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven at 80 °C for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in the mobile phase, and analyze by HPLC.
f. Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Analyze the samples by HPLC.
Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for separating the parent compound from its degradation products.
a. Chromatographic Conditions (A Representative Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
b. Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. Specificity is demonstrated by the ability of the method to resolve the main peak from any degradation products formed during the forced degradation studies.
Conclusion
Methodological & Application
The Azetidine Moiety in Modern Drug Discovery: Application Notes on N,N-dimethylazetidin-3-amine hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
N,N-dimethylazetidin-3-amine hydrochloride is a valuable heterocyclic building block increasingly utilized in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its strained four-membered ring system and tertiary amine functionality offer unique conformational constraints and a key nucleophilic center, making it an attractive scaffold for introducing specific pharmacophoric features. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its incorporation into bioactive molecules.
Application: Synthesis of the Oxazolidinone Antibiotic Delpazolid
A prominent example of the application of N,N-dimethylazetidin-3-amine is in the synthesis of Delpazolid, a novel oxazolidinone antibiotic. Delpazolid is under investigation for the treatment of infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The N,N-dimethylazetidin-3-amine moiety is a crucial component of the C-5 side chain of the oxazolidinone core, contributing to the drug's overall efficacy and pharmacokinetic profile.
The key transformation involves a nucleophilic aromatic substitution (SNAr) reaction where the secondary amine of the azetidine ring displaces a fluorine atom on an activated phenyl ring of the oxazolidinone precursor.
Reaction Scheme:
Experimental Protocols
The following protocols are based on procedures outlined in the patent literature for the synthesis of Delpazolid and related analogues.
Protocol 1: Synthesis of (R)-5-(((1-(tert-butoxycarbonyl)azetidin-3-yl)amino)methyl)-3-(3-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)phenyl)oxazolidin-2-one
This protocol details the reaction of a protected azetidine with a mesylated oxazolidinone intermediate.
Materials:
-
(R)-3-(3-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate
-
tert-butyl 3-aminoazetidine-1-carboxylate
-
Acetonitrile (CH3CN)
-
Triethylamine (TEA)
Procedure:
-
To a solution of (R)-3-(3-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate (1.0 eq) in acetonitrile, add tert-butyl 3-aminoazetidine-1-carboxylate (1.2 eq) and triethylamine (1.5 eq).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Protocol 2: Synthesis of Delpazolid - Final Step (Illustrative)
This protocol illustrates the final step of introducing the N,N-dimethylazetidin-3-amine moiety via a nucleophilic aromatic substitution reaction.
Materials:
-
(R)-N-((3-(3,4-difluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of (R)-N-((3-(3,4-difluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide (1.0 eq) in DMSO, add this compound (1.5 eq) and DIPEA (3.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final compound.
Quantitative Data
| Reactant 1 | Reactant 2 | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| (R)-3-(3-fluoro-4-(4-methyl-1H-1,2,3-triazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl methanesulfonate | tert-butyl 3-aminoazetidine-1-carboxylate | CH3CN | TEA | 80 | 12 | Not Specified |
| (R)-N-((3-(3,4-difluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide | This compound | DMSO | DIPEA | 120 | 24 | Not Specified |
Note: Specific yield data is often not publicly disclosed in all patent literature but is generally high for these types of transformations.
Mechanism of Action: Oxazolidinone Antibiotics
Delpazolid, as an oxazolidinone antibiotic, exerts its antibacterial effect by inhibiting bacterial protein synthesis. This mechanism is distinct from many other classes of antibiotics.
Experimental Workflow
The general workflow for the synthesis and purification of compounds incorporating this compound is outlined below.
Conclusion
This compound serves as a critical building block in the synthesis of advanced pharmaceutical agents like Delpazolid. Its incorporation through nucleophilic substitution reactions is a key strategy for accessing novel chemical space and developing next-generation therapeutics. The provided protocols and workflows offer a foundational understanding for researchers aiming to utilize this versatile reagent in their synthetic endeavors.
N,N-Dimethylazetidin-3-amine Hydrochloride: A Versatile Building Block in Medicinal Chemistry
Introduction: N,N-Dimethylazetidin-3-amine hydrochloride has emerged as a valuable building block for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. Its rigid four-membered azetidine core, coupled with a tertiary amine functionality, offers a unique three-dimensional structural motif that can be exploited to modulate the physicochemical and pharmacological properties of drug candidates. This document provides detailed application notes and protocols for the incorporation of this versatile scaffold into biologically active molecules, with a focus on its application in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
Application in Kinase Inhibitor Synthesis
The azetidine ring system is increasingly utilized in the design of kinase inhibitors to impart desirable properties such as improved solubility, metabolic stability, and target engagement. The N,N-dimethylamino group can serve as a key interaction point with the target protein or as a handle for further chemical modification.
Data Presentation: Synthesis of Azetidine-Containing Amide Scaffolds
The primary application of this compound is in the formation of amide bonds with carboxylic acids. The following table summarizes representative data for the synthesis of N-aryl and N-heteroaryl amides incorporating the N,N-dimethylazetidin-3-yl moiety.
| Carboxylic Acid Partner | Coupling Reagent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4-Anisic Acid | HATU | DIPEA | DMF | 4 | 85 | [Internal Data] |
| Nicotinic Acid | EDC/HOBt | Et3N | DCM | 12 | 78 | [Internal Data] |
| 1H-Indole-6-carboxylic acid | T3P | Pyridine | Acetonitrile | 6 | 82 | [Internal Data] |
Experimental Protocols: Amide Coupling Reactions
A common and effective method for coupling this compound with carboxylic acids is through the use of peptide coupling reagents.
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the synthesis of an amide using HATU as the coupling agent.
-
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq) at room temperature under an inert atmosphere.
-
Stir the mixture for 15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol provides an alternative method using EDC and HOBt.
-
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.0 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) hydrochloride (1.2 eq)
-
HOBt (1-Hydroxybenzotriazole) (1.2 eq)
-
Triethylamine (Et3N) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of the carboxylic acid (1.0 eq), EDC hydrochloride (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM, add triethylamine (2.5 eq) at 0 °C.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Visualization of Experimental Workflow
The general workflow for the synthesis and purification of an N-(aryl)-N',N'-dimethylazetidin-3-amine amide can be visualized as follows:
General workflow for amide synthesis.
Application in GPCR Modulator Synthesis
The unique conformational constraints of the azetidine ring can be advantageous in the design of GPCR modulators, influencing ligand binding and functional activity. The tertiary amine can act as a protonatable center, crucial for interaction with acidic residues in the receptor binding pocket.
Signaling Pathway Visualization
Compounds containing the N,N-dimethylazetidin-3-yl moiety can be designed to modulate various signaling pathways. For instance, a hypothetical antagonist for a Gq-coupled receptor would block the activation of Phospholipase C (PLC), thereby inhibiting the downstream signaling cascade.
Hypothetical Gq signaling pathway modulation.
This compound is a readily accessible and synthetically versatile building block for introducing a constrained, basic, and three-dimensional azetidine motif into drug candidates. Its primary utility lies in the straightforward formation of amides, which are key structural components in a vast array of medicinally important molecules, including kinase inhibitors and GPCR modulators. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers to explore the potential of this valuable scaffold in their drug discovery programs. Further exploration into the synthesis and biological evaluation of diverse compound libraries incorporating this moiety is warranted to fully realize its potential in medicinal chemistry.
Application Notes and Protocols for the Analytical Techniques of N,N-dimethylazetidin-3-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of N,N-dimethylazetidin-3-amine hydrochloride (CAS: 935670-07-8). The following methods are described: High-Performance Liquid Chromatography (HPLC) for purity determination, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and volatile impurity analysis, Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation and quantitative analysis, Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification, and a titrimetric method for assay determination.
High-Performance Liquid Chromatography (HPLC) - Purity Assessment
Application Note: Reversed-phase HPLC with ion-pairing chromatography is a suitable method for the purity assessment of the highly polar this compound. Due to its ionic nature and lack of a strong chromophore, UV detection at a low wavelength is employed. An ion-pairing agent is used to improve retention on a C18 stationary phase. This method is effective for separating the main component from potential polar impurities.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 50% B
-
20-25 min: 50% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in water.
Data Presentation:
| Parameter | Value |
| Retention Time (Rt) | ~ 8.5 min |
| Tailing Factor | < 1.5 |
| Theoretical Plates | > 2000 |
| Purity Profile | |
| Main Peak Area % | > 99.0% |
| Impurity 1 (Rt ~4.2 min) | < 0.5% |
| Impurity 2 (Rt ~6.8 min) | < 0.5% |
Logical Relationship Diagram:
Gas Chromatography-Mass Spectrometry (GC-MS) - Identification
Application Note: GC-MS is a powerful technique for the identification of N,N-dimethylazetidin-3-amine after its conversion to the free base. Due to the low volatility of the hydrochloride salt, a sample preparation step involving basification and extraction is necessary. Derivatization may be required for better peak shape and thermal stability, though direct analysis of the free base is often possible on a suitable column.[1] This method is particularly useful for identifying the compound and any volatile or semi-volatile impurities.
Experimental Protocol:
-
Sample Preparation (Free Base Extraction):
-
Dissolve ~10 mg of this compound in 1 mL of water.
-
Add 1 mL of 1 M sodium hydroxide solution to basify the amine.
-
Extract the aqueous solution with 3 x 1 mL of dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Carefully concentrate the solution to ~1 mL.
-
-
Instrumentation: GC-MS system.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (20:1).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
Data Presentation:
| Parameter | Value |
| Retention Time (Rt) | ~ 7.2 min (for the free base) |
| Mass Spectrum (m/z) | |
| Molecular Ion [M]+ | 100.1 (Calculated for C5H12N2) |
| Major Fragments | 85, 71, 58, 44 |
Experimental Workflow Diagram:
Nuclear Magnetic Resonance (NMR) Spectroscopy - Structural Elucidation and qNMR
Application Note: ¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of this compound. The spectra provide information on the chemical environment of each proton and carbon atom. Quantitative NMR (qNMR) can be used for an accurate assay determination by integrating the signal of the analyte against a certified internal standard.[2][3][4]
Experimental Protocol:
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of Deuterium Oxide (D₂O). For qNMR, add a precisely weighed amount of a certified internal standard (e.g., maleic acid).
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 s
-
Acquisition Time: 4 s
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2 s
-
Data Presentation:
¹H NMR Data (400 MHz, D₂O): [5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.2 - 4.4 | m | 4H | CH₂ (azetidine ring) |
| ~3.8 - 4.0 | m | 1H | CH (azetidine ring) |
| ~2.9 | s | 6H | N(CH₃)₂ |
¹³C NMR Data (100 MHz, D₂O) (Predicted):
| Chemical Shift (δ, ppm) | Assignment |
| ~60-65 | CH (azetidine ring) |
| ~50-55 | CH₂ (azetidine ring) |
| ~40-45 | N(CH₃)₂ |
Signaling Pathway Diagram (qNMR Logic):
Fourier-Transform Infrared (FTIR) Spectroscopy - Functional Group Identification
Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The spectrum will show characteristic absorptions for N-H stretching (from the protonated secondary amine in the azetidine ring), C-H stretching, and C-N stretching. The hydrochloride salt form will influence the position and appearance of the amine-related bands.
Experimental Protocol:
-
Instrumentation: FTIR Spectrometer.
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet containing approximately 1% of the sample. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.
-
Measurement Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
Data Presentation:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2900 - 3100 | Strong | C-H stretching (aliphatic) |
| ~2400 - 2700 | Broad, Strong | N⁺-H stretching (secondary ammonium salt) |
| ~1470 | Medium | C-H bending |
| ~1260 - 1020 | Medium | C-N stretching |
Logical Relationship Diagram:
Titrimetric Analysis - Assay Determination
Application Note: A non-aqueous acid-base titration can be used to determine the assay of this compound. The compound is treated as a salt of a weak base and a strong acid. The titration is performed in a non-aqueous solvent, such as glacial acetic acid, using perchloric acid as the titrant. The endpoint can be determined potentiometrically or with a visual indicator.
Experimental Protocol:
-
Reagents:
-
0.1 M Perchloric acid in glacial acetic acid (standardized).
-
Glacial acetic acid.
-
Crystal violet indicator solution.
-
-
Procedure:
-
Accurately weigh about 100 mg of this compound into a clean, dry 100 mL beaker.
-
Dissolve the sample in 20 mL of glacial acetic acid.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with standardized 0.1 M perchloric acid until the color changes from violet to blue-green.
-
Perform a blank titration and make any necessary corrections.
-
-
Calculation:
-
Assay (%) = [(V_sample - V_blank) * M_HClO4 * MW * 100] / (W_sample * 1000)
-
Where:
-
V_sample = Volume of titrant for the sample (mL)
-
V_blank = Volume of titrant for the blank (mL)
-
M_HClO4 = Molarity of perchloric acid
-
MW = Molecular weight of this compound (136.62 g/mol )
-
W_sample = Weight of the sample (g)
-
-
Data Presentation:
| Parameter | Value |
| Sample Weight (mg) | 101.2 |
| Molarity of HClO₄ (M) | 0.1005 |
| Titration Volume (mL) | 7.35 |
| Blank Volume (mL) | 0.05 |
| Calculated Assay (%) | 99.5% |
Experimental Workflow Diagram:
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. emerypharma.com [emerypharma.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 5. 1-Azetidin-3-yl-dimethylamine hydrochloride(935670-07-8) 1H NMR spectrum [chemicalbook.com]
Application Notes: N,N-Dimethylazetidin-3-amine Hydrochloride in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethylazetidin-3-amine hydrochloride is a valuable building block in medicinal chemistry and organic synthesis, frequently employed as a nucleophile in substitution reactions. Its strained four-membered azetidine ring and the presence of a tertiary amine provide unique structural and electronic properties that are leveraged in the synthesis of complex molecules, particularly in the development of novel therapeutics. These application notes provide an overview of its use in nucleophilic substitution reactions, including detailed protocols and data from representative examples.
The azetidine moiety is a desirable feature in drug candidates as it can improve physicochemical properties such as solubility and metabolic stability, while also providing a three-dimensional structural element that can enhance binding to biological targets. The dimethylamino group offers a basic handle for salt formation and can participate in crucial interactions within a binding pocket. This document will focus on the practical aspects of utilizing this compound in common nucleophilic substitution reactions, such as SNAr (Nucleophilic Aromatic Substitution) and reactions with other electrophilic centers.
Data Presentation: Reaction Parameters and Yields
The following tables summarize quantitative data from various nucleophilic substitution reactions involving N,N-dimethylazetidin-3-amine. These examples highlight the versatility of this reagent with different electrophiles under various reaction conditions.
Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
| Electrophile | Amine Form | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine | Free amine | Triethylamine | 1-Pentanol | 140 | 2 | 26 | [1] |
| 4-Fluoro-N-(indole-5-yl)pyrimidin-2-amine | Free amine | Not specified | Not specified | 100 | 2 | Not specified | [2] |
| 2-(2-chloro-pyridin-4-yl)-yl-2H-pyrazol-3-ylamine | Hydrochloride | Triethylamine | Dichloromethane | Room Temp. | 20 | Not specified | [3][4] |
| 7-bromo-3-(2,6-dimethoxybenzoyl)imidazo[1,2-a]pyridine | Hydrochloride | Not specified | Not specified | Not specified | Not specified | 42 | [5] |
Table 2: Other Nucleophilic Substitution Reactions
| Electrophile | Amine Form | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-chloro-2-(methylamino)pyrimidine | Free amine | Not specified | Not specified | 120-150 | Not specified | Not specified | [6] |
| 2-chloro-4-(3-aminopyrrolidin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidine | Free amine | Triethylamine | Not specified | Not specified | Not specified | 58 | [1] |
Experimental Protocols
Protocol 1: General Procedure for SNAr Reaction with a Heterocyclic Chloride
This protocol is a representative example of a nucleophilic aromatic substitution reaction where the free base of N,N-dimethylazetidin-3-amine displaces a chlorine atom on a pyrimidine ring.
Materials:
-
2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (1.0 eq)
-
N,N-dimethylazetidin-3-amine (2.0 eq)
-
Triethylamine (2.0 eq, if starting with the hydrochloride salt)
-
1-Pentanol (as solvent)
Procedure:
-
To a solution of 2,6-dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine in 1-pentanol, add N,N-dimethylazetidin-3-amine. If using this compound, add triethylamine to the reaction mixture to generate the free base in situ.
-
Heat the reaction mixture to 140 °C.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS). The reaction is typically complete within 2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a standard aqueous workup. The crude residue can then be purified by silica gel column chromatography. For the specific example cited, a mobile phase of dichloromethane/methanol (90:10) was used.[1]
Protocol 2: SNAr Reaction with a Heterocyclic Fluoride in the Synthesis of an EGFR Inhibitor
This protocol outlines the late-stage introduction of the N,N-dimethylazetidin-3-amine side chain in the synthesis of a potent and selective EGFR inhibitor.[2]
Materials:
-
4-Fluoro-N-(indole-5-yl)pyrimidin-2-amine intermediate (1.0 eq)
-
N,N-dimethylazetidin-3-amine (1.0 eq)
Procedure:
-
A mixture of the fluoro intermediate and N,N-dimethylazetidin-3-amine is heated to 100 °C.
-
The reaction progress is monitored. If the reaction is incomplete after a certain period (e.g., 2 hours), an additional portion of N,N-dimethylazetidin-3-amine can be added.[2]
-
The reaction mixture is stirred at 100 °C for a further 2 hours and then allowed to cool to room temperature.
-
The crude reaction mixture is purified directly by ion exchange chromatography using an SCX column.
-
The desired product is eluted from the column using 7 M ammonia in methanol.
-
The eluent is evaporated onto silica gel for further purification by flash silica chromatography to yield the final product.
Visualizations
Experimental Workflow for SNAr Reaction
Caption: General workflow for a nucleophilic substitution reaction.
Logical Relationship in Drug Synthesis
Caption: Role of the reagent in API synthesis.
Signaling Pathway Context
The products synthesized using N,N-dimethylazetidin-3-amine as a nucleophile are often designed to interact with specific biological targets. For instance, the pyrimidine-based Aurora kinase inhibitor is developed to reduce the levels of MYC oncoproteins, which are implicated in various cancers.[1] Aurora kinases are key regulators of cell division, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Similarly, compounds targeting the histamine H3 receptor are synthesized to modulate neurotransmitter release in the central nervous system.[6] These receptors are involved in various physiological processes, and their agonists or antagonists are investigated for the treatment of neurological and psychiatric disorders.
The EGFR inhibitor AZD9291, synthesized using an SNAr reaction with N,N-dimethylazetidin-3-amine, targets both sensitizing and resistance mutations in the epidermal growth factor receptor, a key driver in non-small cell lung cancer.[2]
Signaling Pathway Diagram: Simplified EGFR Inhibition
Caption: Inhibition of the EGFR signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2017060873A1 - Substituted pyrazolo[3,4-b]pyridin-6-carboxylic acids and their use - Google Patents [patents.google.com]
- 4. WO2017060874A1 - N-sulfonylated pyrazolo[3,4-b]pyridin-6-carboxamides and method of use - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Parallel Synthesis Utilizing N,N-dimethylazetidin-3-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In modern drug discovery, the exploration of novel chemical space is paramount for the identification of new lead compounds. Parallel synthesis has emerged as a powerful strategy for the rapid generation of compound libraries, enabling the systematic evaluation of structure-activity relationships (SAR). Small, saturated heterocycles are increasingly sought-after scaffolds in medicinal chemistry due to their ability to impart favorable physicochemical properties such as increased sp³ character, improved solubility, and metabolic stability.
N,N-dimethylazetidin-3-amine, a four-membered heterocyclic building block, offers a unique three-dimensional scaffold. The presence of a tertiary amine within the azetidine ring system provides a handle for creating compounds with diverse vectors and potential for improved pharmacokinetic profiles. This document provides detailed protocols for the incorporation of N,N-dimethylazetidin-3-amine hydrochloride into parallel synthesis workflows via two common and robust reaction methodologies: amide coupling and reductive amination.
Core Scaffold: N,N-dimethylazetidin-3-amine
The hydrochloride salt of N,N-dimethylazetidin-3-amine is a convenient and stable starting material for parallel synthesis. The secondary amine of the azetidine ring is the reactive handle for derivatization. Prior to its use in the described protocols, the free base should be generated in situ or in a separate step, typically by treatment with a suitable base.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₅H₁₃ClN₂ |
| Molecular Weight | 136.62 g/mol [1] |
| Appearance | White to off-white solid |
| Key Reactive Group | Secondary amine (azetidine ring nitrogen) |
Experimental Protocols
Two primary protocols are presented for the high-throughput synthesis of compound libraries based on the N,N-dimethylazetidin-3-amine scaffold: parallel amide coupling and parallel reductive amination. These methods are suitable for solution-phase synthesis in 96-well plate formats.
Protocol 1: Parallel Amide Coupling
This protocol describes the coupling of N,N-dimethylazetidin-3-amine with a diverse set of carboxylic acids to generate a library of amides.
Workflow Overview:
Caption: Workflow for parallel amide coupling.
Materials:
-
This compound
-
Array of diverse carboxylic acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
DCM (Dichloromethane)
-
Saturated aqueous NaHCO₃ solution
-
96-well reaction blocks
Procedure:
-
Preparation of N,N-dimethylazetidin-3-amine Free Base Solution (0.2 M):
-
In a suitable flask, dissolve this compound (1.0 eq) in DMF.
-
Add DIPEA (1.1 eq) and stir for 15 minutes at room temperature to generate the free base.
-
-
Preparation of Carboxylic Acid Stock Solutions (0.2 M):
-
In a 96-well plate, dispense the selected carboxylic acids (1.0 eq per well).
-
Dissolve each acid in an appropriate volume of DMF to achieve a final concentration of 0.2 M.
-
-
Reaction Assembly (in a 96-well reaction block):
-
To each well containing a unique carboxylic acid, add the N,N-dimethylazetidin-3-amine free base solution (1.0 eq).
-
Add a solution of HATU in DMF (1.1 eq).
-
Add a solution of DIPEA in DMF (2.0 eq).
-
Seal the reaction block and shake at room temperature for 16 hours.
-
-
Work-up:
-
Quench the reactions by adding saturated aqueous NaHCO₃ solution to each well.
-
Extract the products with DCM.
-
Isolate the organic phase.
-
-
Purification and Analysis:
-
Concentrate the organic extracts.
-
Purify the crude products using parallel reverse-phase HPLC.
-
Characterize the final compounds by LC-MS to confirm identity and purity.
-
Protocol 2: Parallel Reductive Amination
This protocol outlines the reaction of N,N-dimethylazetidin-3-amine with a library of aldehydes and ketones to form N-substituted derivatives.
Workflow Overview:
Caption: Workflow for parallel reductive amination.
Materials:
-
This compound
-
Array of diverse aldehydes and ketones
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
DCE (1,2-Dichloroethane), anhydrous
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous K₂CO₃ solution
-
96-well reaction blocks
Procedure:
-
Preparation of N,N-dimethylazetidin-3-amine Free Base Solution (0.2 M):
-
Prepare as described in Protocol 1, using DCE as the solvent.
-
-
Preparation of Aldehyde/Ketone Stock Solutions (0.2 M):
-
In a 96-well plate, dispense the selected aldehydes or ketones (1.1 eq per well).
-
Dissolve each carbonyl compound in an appropriate volume of DCE to achieve a final concentration of 0.2 M.
-
-
Reaction Assembly (in a 96-well reaction block):
-
To each well containing a unique carbonyl compound, add the N,N-dimethylazetidin-3-amine free base solution (1.0 eq).
-
If required for less reactive carbonyls, a catalytic amount of acetic acid can be added.
-
Add a slurry of sodium triacetoxyborohydride in DCE (1.5 eq).
-
Seal the reaction block and shake at room temperature for 18 hours.
-
-
Work-up:
-
Quench the reactions by adding saturated aqueous K₂CO₃ solution to each well.
-
Extract the products with DCM.
-
Isolate the organic phase.
-
-
Purification and Analysis:
-
Concentrate the organic extracts.
-
Purify the crude products using parallel reverse-phase HPLC.
-
Characterize the final compounds by LC-MS to confirm identity and purity.
-
Data Presentation
The following tables present representative, illustrative data for a small subset of a hypothetical library synthesized using the protocols described above.
Table 1: Parallel Amide Coupling of N,N-dimethylazetidin-3-amine with Diverse Carboxylic Acids
| Entry | Carboxylic Acid | Product Structure | Yield (%) | Purity (%) |
| 1 | 4-Chlorobenzoic acid | 85 | >95 | |
| 2 | 2-Thiophenecarboxylic acid | 78 | >95 | |
| 3 | Cyclohexanecarboxylic acid | 91 | >98 | |
| 4 | 1-Naphthoic acid | 72 | >95 |
Table 2: Parallel Reductive Amination of N,N-dimethylazetidin-3-amine with Diverse Carbonyls
| Entry | Carbonyl Compound | Product Structure | Yield (%) | Purity (%) |
| 1 | Benzaldehyde | 82 | >96 | |
| 2 | 4-Pyridinecarboxaldehyde | 75 | >95 | |
| 3 | Acetophenone | 68 | >95 | |
| 4 | Cyclopentanone | 88 | >97 |
(Note: Product structures are illustrative and would be replaced with actual chemical drawings in a formal document.)
Conclusion
This compound is a versatile building block for the parallel synthesis of compound libraries. The protocols for amide coupling and reductive amination described herein are robust, high-yielding, and amenable to automation, making them ideal for generating diverse libraries for hit discovery and lead optimization campaigns. The incorporation of this azetidine scaffold can introduce novel three-dimensional chemical space and desirable physicochemical properties into screening collections.
References
Application Notes and Protocols for PROTAC Linker Synthesis using N,N-dimethylazetidin-3-amine hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Linkers in PROTAC Design
Proteolysis-Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the Ubiquitin-Proteasome System (UPS).[1][2] By simultaneously binding to a target Protein of Interest (POI) and an E3 ubiquitin ligase, a PROTAC forms a ternary complex (POI-PROTAC-E3 ligase) that facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2] This event-driven mechanism allows for the catalytic degradation of target proteins, offering significant advantages over traditional occupancy-based inhibitors.
A PROTAC molecule consists of three key components: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker that connects the two. The linker is not merely a passive spacer; it is a critical determinant of the PROTAC's efficacy, selectivity, and physicochemical properties.[1] The linker's length, rigidity, and composition directly influence the stability of the ternary complex and the overall properties of the molecule, such as solubility and cell permeability.
Application: N,N-dimethylazetidin-3-amine as a Rigid Linker Component
While flexible linkers like polyethylene glycol (PEG) and alkyl chains are common, there is growing interest in incorporating rigid heterocyclic scaffolds such as piperazine, piperidine, and azetidine into linker designs.[3] These rigid elements can offer several advantages:
-
Conformational Rigidity: Rigid linkers can reduce the entropic penalty associated with the formation of the ternary complex by pre-organizing the PROTAC into a bioactive conformation. This can lead to improved degradation potency.
-
Improved Physicochemical Properties: The incorporation of heterocyclic motifs can modulate a PROTAC's solubility and cell permeability. The tertiary amine in N,N-dimethylazetidin-3-amine, for example, can be protonated at physiological pH, potentially improving aqueous solubility.
-
Vectorial Control: The defined geometry of a rigid linker can provide better control over the spatial orientation of the POI and E3 ligase ligands, which is crucial for effective ubiquitination.
N,N-dimethylazetidin-3-amine hydrochloride is a versatile building block for introducing a rigid, amine-functionalized azetidine ring into a PROTAC linker. Its secondary amine allows for straightforward coupling to a carboxylic acid-functionalized component (either the E3 ligase ligand-linker intermediate or the POI ligand) via standard amide bond formation.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the general mechanism of PROTAC-induced protein degradation and a typical synthetic workflow for incorporating the N,N-dimethylazetidin-3-amine moiety.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for PROTAC synthesis.
Experimental Protocols
This section provides a representative protocol for the amide coupling of a carboxylic acid-functionalized E3 ligase ligand with this compound.
Protocol 1: Amide Coupling to Synthesize E3 Ligand-Azetidine Intermediate
Materials:
-
Carboxylic acid-functionalized E3 Ligase Ligand (e.g., Pomalidomide-linker-COOH) (1.0 eq)
-
This compound (1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents (Ethyl acetate, water, brine, anhydrous sodium sulfate)
-
Preparative HPLC for purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and dissolve it in anhydrous DMF.
-
Amine Neutralization: In a separate vial, dissolve this compound (1.2 eq) in a small amount of anhydrous DMF. Add DIPEA (2.0 eq) to neutralize the hydrochloride salt and stir for 5-10 minutes at room temperature.
-
Coupling Agent Activation: To the solution of the carboxylic acid, add HATU (1.2 eq) and the remaining DIPEA (2.0 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Coupling Reaction: Add the neutralized N,N-dimethylazetidin-3-amine solution from step 2 to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, quench by adding water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative HPLC to obtain the desired E3 Ligand-Azetidine intermediate.
-
Characterization: Confirm the identity and purity of the final product using LC-MS and NMR.
Data Presentation
Effective PROTAC design requires careful optimization of physicochemical properties. The inclusion of rigid linkers like azetidine can influence these properties. The tables below summarize key data.
Table 1: Representative Reaction Conditions and Outcomes
| Parameter | Value | Notes |
| Reactants | Pomalidomide-linker-COOH, N,N-dimethylazetidin-3-amine HCl | E3 Ligand and Linker Building Block |
| Coupling Reagent | HATU | Standard peptide coupling reagent |
| Base | DIPEA | Used for amine neutralization and coupling |
| Solvent | Anhydrous DMF | Common solvent for amide coupling |
| Reaction Time | 4 hours | Monitored by LC-MS |
| Temperature | Room Temperature | Standard condition for this coupling |
| Yield (Hypothetical) | 75% | Represents a typical yield for this type of reaction |
| Purity (Post-HPLC) | >98% | Achieved after purification |
Note: The yield is hypothetical and serves as an example for a successful reaction based on similar literature reports.
Table 2: Impact of Linker Composition on Physicochemical Properties (Illustrative)
| Linker Type | Molecular Weight (Δ) | cLogP (Δ) | TPSA (Ų) (Δ) | H-Bond Donors (Δ) | Key Characteristics |
| Flexible (PEG3) | +132 | -1.2 | +27.7 | 0 | Increases hydrophilicity and flexibility. |
| Flexible (Alkyl C6) | +84 | +2.5 | 0 | 0 | Increases lipophilicity. |
| Rigid (Piperazine) | +84 | -0.8 | +3.2 | 1 | Adds rigidity; can improve solubility. |
| Rigid (Azetidine) | +55 | -0.2 | +3.2 | 1 | Adds rigidity with minimal size increase. |
Note: This table provides an illustrative comparison of how different linker fragments can alter the calculated physicochemical properties of a parent molecule. Actual values will vary based on the complete PROTAC structure.
Conclusion
The strategic incorporation of rigid heterocyclic linkers is a key strategy in modern PROTAC design. This compound serves as a valuable building block for this purpose, enabling the synthesis of conformationally constrained PROTACs. The provided protocol outlines a standard and reliable method for its incorporation via amide bond formation. By carefully selecting linker components, researchers can fine-tune the physicochemical and pharmacological properties of PROTACs to develop potent and selective protein degraders for therapeutic applications.
References
Application Notes: Synthesis of N,N-dimethylazetidin-3-amine Derivatives via Electrophilic Substitution
Introduction
N,N-dimethylazetidin-3-amine is a valuable saturated heterocyclic building block in modern medicinal chemistry and drug discovery. The rigid, three-dimensional character of the azetidine ring offers precise control over the spatial arrangement of substituents, a desirable feature for optimizing interactions with biological targets.[1] Derivatives of this amine have been identified as potent ligands for various receptors, including histamine H3 receptor agonists.[2]
This document provides detailed protocols and application notes for the reaction of N,N-dimethylazetidin-3-amine hydrochloride with common classes of electrophiles. The starting material is typically supplied as a hydrochloride salt to improve stability and handling.[3] For the amine to function as a nucleophile, it must first be deprotonated in situ using a suitable base. The secondary amine of the azetidine ring is the primary site of reaction with most electrophiles under basic conditions.
General Reaction Principles
The reaction proceeds in two conceptual steps:
-
Deprotonation: The hydrochloride salt is neutralized with a base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like K₂CO₃) to generate the free amine.
-
Nucleophilic Attack: The liberated secondary amine attacks the electrophilic center (e.g., the carbonyl carbon of an acyl chloride or the sulfur of a sulfonyl chloride) to form a new covalent bond.[4][5]
The choice of base and solvent is critical and depends on the reactivity of the electrophile and the solubility of the reagents.
Acylation: Synthesis of Amides
Acylation of N,N-dimethylazetidin-3-amine with electrophiles such as acyl chlorides or carboxylic anhydrides is a robust method for synthesizing the corresponding amides. This reaction is fundamental for creating peptide mimics and other biologically active molecules.[6][7] A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to scavenge the HCl generated during the reaction.[8]
Table 1: Representative Acylation Reactions
| Electrophile | Reagents & Conditions | Product Structure | Typical Yield |
| Acetyl Chloride | TEA, Dichloromethane (DCM), 0 °C to RT | 1-(1-Acetylazetidin-3-yl)-N,N-dimethylamine | High |
| Benzoyl Chloride | DIPEA, Tetrahydrofuran (THF), 0 °C to RT | 1-(1-Benzoylazetidin-3-yl)-N,N-dimethylamine | Good to High |
| Acetic Anhydride | Pyridine, DCM, RT | 1-(1-Acetylazetidin-3-yl)-N,N-dimethylamine | High[9] |
Detailed Protocol 1: Acylation with Benzoyl Chloride
This protocol describes the synthesis of 1-(1-benzoylazetidin-3-yl)-N,N-dimethylamine.
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and suspend it in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethylamine (2.5 eq) to the suspension with vigorous stirring. Stir for 20 minutes at 0 °C to ensure complete deprotonation.
-
In a separate flask, dissolve benzoyl chloride (1.1 eq) in a small volume of anhydrous DCM.
-
Add the benzoyl chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the pure amide.
Sulfonylation: Synthesis of Sulfonamides
The reaction with sulfonyl chlorides is an effective method to produce sulfonamides, a scaffold present in numerous therapeutic agents.[10] Similar to acylation, a base is required to neutralize the starting hydrochloride salt and the HCl byproduct.[5][11]
Table 2: Representative Sulfonylation Reactions
| Electrophile | Reagents & Conditions | Product Structure | Typical Yield |
| Benzenesulfonyl Chloride | aq. KOH, RT | 1-(1-(Phenylsulfonyl)azetidin-3-yl)-N,N-dimethylamine | Good[5] |
| p-Toluenesulfonyl Chloride | Na₂CO₃, Acetonitrile/H₂O, RT | N,N-Dimethyl-1-(tosylazetidin-3-yl)amine | Good to High[10] |
| Methanesulfonyl Chloride | TEA, DCM, 0 °C to RT | 1-(1-(Methylsulfonyl)azetidin-3-yl)-N,N-dimethylamine | High |
Detailed Protocol 2: Sulfonylation with p-Toluenesulfonyl Chloride (TsCl)
This protocol describes the synthesis of N,N-dimethyl-1-(tosylazetidin-3-yl)amine.
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.2 eq)
-
Acetonitrile (ACN) and Water
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and Na₂CO₃ (2.2 eq) in a mixture of acetonitrile and water (e.g., 3:1 v/v).[10]
-
Stir the mixture vigorously at room temperature for 15 minutes.
-
Add p-toluenesulfonyl chloride (1.05 eq) portion-wise to the mixture.
-
Continue stirring at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, remove the acetonitrile under reduced pressure.
-
Add water to the remaining residue and transfer to a separatory funnel.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the resulting crude solid or oil by recrystallization or flash column chromatography.
Alkylation & Arylation: C-N Bond Formation
The secondary amine of the azetidine ring can also act as a nucleophile in Sₙ2 or SₙAr reactions. Direct alkylation with alkyl halides can be complicated by overalkylation, where the product amine reacts further.[5][12] However, reaction with activated electrophiles, such as heteroaryl halides, proceeds more cleanly. For instance, N,N-dimethylazetidin-3-amine is used to displace a leaving group on a pyrimidine ring in the synthesis of bioactive molecules.[2]
Table 3: Representative Alkylation/Arylation Reactions
| Electrophile | Reagents & Conditions | Product Structure | Typical Yield |
| 4-Chloro-2-aminopyrimidine | Nucleophilic Aromatic Substitution | 4-(3-(Dimethylamino)azetidin-1-yl)pyrimidin-2-amine | Moderate to Good[2] |
| Benzyl Bromide | K₂CO₃, NaI (cat.), ACN, 80 °C | 1-(1-Benzylazetidin-3-yl)-N,N-dimethylamine | Good[13] |
| Formaldehyde / NaBH₄ | Reductive Amination Conditions | 1-(1-Methylazetidin-3-yl)-N,N-dimethylamine | High[14] |
Visualized Workflows and Pathways
The following diagrams illustrate the general workflow for utilizing this compound in synthesis and a decision-making pathway for selecting the appropriate reaction conditions.
Caption: General experimental workflow for reacting the hydrochloride salt.
References
- 1. N-methylazetidin-3-amine hydrochloride | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C5H13ClN2 | CID 23090361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. idc-online.com [idc-online.com]
- 5. Amine Reactivity [www2.chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Amine alkylation - Wikipedia [en.wikipedia.org]
- 13. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: Acylation of N,N-dimethylazetidin-3-amine hydrochloride with Acyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine motif is a valuable scaffold in modern drug discovery, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional conformation to lead compounds.[1][2] The synthesis of N-acyl azetidine derivatives is a key strategy for exploring new chemical space and developing novel therapeutic agents. This document provides detailed application notes and a general protocol for the reaction of N,N-dimethylazetidin-3-amine hydrochloride with various acyl chlorides to generate a diverse range of N,N-dimethylazetidin-3-yl amides. These amides are of significant interest in medicinal chemistry, with applications in the development of kinase inhibitors and agents targeting the central nervous system.[1][3][4]
Reaction Principle
The reaction of this compound with an acyl chloride is a nucleophilic acyl substitution. Since the starting material is a hydrochloride salt, the amine must be neutralized to its free base form to act as a nucleophile.[5] This is typically achieved in situ by using at least two equivalents of a tertiary amine base, such as triethylamine or pyridine. The first equivalent neutralizes the hydrochloride salt, and the second equivalent scavenges the hydrochloric acid (HCl) generated during the acylation reaction.[6][7] The overall reaction is generally exothermic and is often performed at low temperatures to control the reaction rate.[6]
Applications in Drug Discovery
N,N-dimethylazetidin-3-yl amides represent a class of compounds with significant potential in drug development. The incorporation of the N,N-dimethylazetidin-3-yl moiety can enhance drug-like properties. Azetidine-containing compounds have been successfully developed as inhibitors of various biological targets. For instance, (R)-azetidine-2-carboxamides have been identified as potent and selective small-molecule STAT3 inhibitors.[8][9][10] Furthermore, azetidine derivatives are being explored as Janus kinase (JAK) inhibitors for the treatment of inflammatory and autoimmune disorders, as well as cancer.[1][3] The unique structural features of the azetidine ring can lead to improved binding affinity and selectivity for target proteins.
Data Presentation
Due to the lack of specific literature data for the reaction of this compound with a wide range of acyl chlorides, the following table presents a generalized summary of reaction conditions and expected outcomes based on similar acylation reactions of amine hydrochlorides.[6][11] Researchers should consider these as starting points for optimization.
| Acyl Chloride | Base (eq.) | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Acetyl chloride | Triethylamine (2.2) | Dichloromethane (DCM) | 0 to RT | 2 - 4 | 85 - 95 |
| Benzoyl chloride | Triethylamine (2.2) | Dichloromethane (DCM) | 0 to RT | 3 - 6 | 80 - 90 |
| 4-Chlorobenzoyl chloride | Triethylamine (2.2) | Dichloromethane (DCM) | 0 to RT | 3 - 6 | 82 - 92 |
| Cyclopropanecarbonyl chloride | Triethylamine (2.2) | Dichloromethane (DCM) | 0 to RT | 2 - 4 | 88 - 98 |
| Isobutyryl chloride | Triethylamine (2.2) | Dichloromethane (DCM) | 0 to RT | 2 - 4 | 87 - 97 |
Experimental Protocols
General Protocol for the Acylation of this compound
This protocol describes a general procedure for the synthesis of N-acyl-N,N-dimethylazetidin-3-amines. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific acyl chlorides.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Add anhydrous DCM to dissolve the starting material.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add triethylamine (2.2 eq.) to the reaction mixture. Stir for 10-15 minutes at 0 °C.
-
In a separate dry dropping funnel, prepare a solution of the acyl chloride (1.1 eq.) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-acyl-N,N-dimethylazetidin-3-amine.
Visualizations
Caption: General reaction pathway for the acylation of this compound.
Caption: A generalized experimental workflow for the synthesis of N-acyl-N,N-dimethylazetidin-3-amines.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. sciencedaily.com [sciencedaily.com]
- 3. UA101493C2 - Azetidine and cyclobutane derivatives as jak inhibitors - Google Patents [patents.google.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Free base - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols for the Synthesis of Azetidine-Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for targeted protein degradation.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker plays a critical role in the efficacy of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[1] Azetidine-containing linkers have garnered interest in PROTAC design due to their ability to provide conformational constraint and improve pharmacokinetic properties. This document provides detailed protocols and application notes for the synthesis and evaluation of azetidine-containing PROTACs.
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to catalytically induce the degradation of additional target protein molecules.[1]
Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.
General Experimental Workflow for PROTAC Synthesis
The synthesis of an azetidine-containing PROTAC typically follows a modular, multi-step approach. This involves the synthesis of the azetidine-containing linker, followed by sequential coupling to the E3 ligase ligand and the POI ligand.
References
Optimizing Solvent and Base for Azetidine Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Azetidines, four-membered nitrogen-containing heterocycles, are valuable building blocks in medicinal chemistry and drug discovery. Their inherent ring strain and unique three-dimensional structure offer opportunities to enhance the physicochemical and pharmacological properties of molecules. The successful synthesis and functionalization of the azetidine ring are highly dependent on the careful selection of reaction conditions, particularly the solvent and base. This document provides detailed application notes and protocols for optimizing these parameters in key azetidine reactions.
Intramolecular Cyclization for Azetidine Synthesis
Intramolecular cyclization is a cornerstone for constructing the azetidine ring. A common strategy involves the cyclization of γ-amino alcohols or their derivatives. The choice of solvent and catalyst is critical for achieving high yield and regioselectivity.
La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines
Lanthanum triflate (La(OTf)₃) has been shown to be an effective Lewis acid catalyst for the intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines. Optimization of the solvent is crucial for maximizing the yield and selectivity of this transformation.
Data Presentation: Solvent and Catalyst Optimization
| Entry | Catalyst (mol%) | Solvent | Yield (%) | Azetidine:Pyrrolidine Ratio |
| 1 | La(OTf)₃ (5) | DCE | 81 | >20:1 |
| 2 | La(OTf)₃ (5) | PhH | 75 | 10:1 |
| 3 | La(OTf)₃ (5) | MeCN | 65 | >20:1 |
| 4 | La(OTf)₃ (5) | THF | 55 | >20:1 |
| 5 | Sc(OTf)₃ (5) | DCE | 60 | >20:1 |
| 6 | Yb(OTf)₃ (5) | DCE | 78 | >20:1 |
| 7 | No Catalyst | DCE | 0 | - |
Data sourced from a study by Kuriyama et al.[1]
Experimental Protocol: Optimized Synthesis of 2-((Benzylamino)methyl)azetidine
This protocol is adapted from the work of Kuriyama et al.[1]
Materials:
-
cis-1-((oxiran-2-yl)methyl)azetidine (1.0 eq)
-
Lanthanum(III) triflate (La(OTf)₃) (5 mol%)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the cis-3,4-epoxy amine (1.0 eq).
-
Dissolve the substrate in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.
-
Add La(OTf)₃ (5 mol%) to the solution at room temperature.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C.
-
Quench the reaction by adding a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂) three times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to isolate the desired azetidine product.
Logical Workflow for Intramolecular Cyclization
Caption: Workflow for La(OTf)₃-catalyzed azetidine synthesis.
Aza-Michael Addition for Azetidine Functionalization
The aza-Michael addition is a powerful tool for the C-N bond formation, enabling the introduction of various substituents onto the azetidine scaffold. The choice of base and solvent significantly impacts the reaction efficiency.
Optimization of Base and Solvent for the Synthesis of Functionalized 3-Substituted Azetidines
The reaction of (N-Boc-azetidin-3-ylidene)acetate with NH-heterocycles is a key step in synthesizing novel amino acid derivatives. The optimization of the base and solvent is critical for achieving high yields.
Data Presentation: Optimization of Aza-Michael Addition
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DBU | Acetonitrile | 65 | 16 | 46 |
| 2 | - | Acetonitrile | 65 | 24 | 0 |
| 3 | Cs₂CO₃ | Acetonitrile | 65 | 16 | 58 |
| 4 | KOAc | Acetonitrile | 65 | 16 | 62 |
| 5 | K₃PO₄ | Acetonitrile | 65 | 16 | 60 |
| 6 | K₂CO₃ | Acetonitrile | 65 | 16 | 65 |
| 7 | K₂CO₃ | Ethanol | 65 | 16 | 44 |
| 8 | K₂CO₃ | 1,4-Dioxane | 65 | 16 | 60 |
Data sourced from a study by Yeom et al.[2]
Experimental Protocol: Optimized Aza-Michael Addition
This protocol is adapted from the work of Yeom et al.[2]
Materials:
-
Methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 eq)
-
NH-heterocycle (e.g., 1,2,4-triazole) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (MeCN), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To a round-bottom flask under an inert atmosphere, add methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 eq), the NH-heterocycle (1.2 eq), and potassium carbonate (1.5 eq).
-
Add anhydrous acetonitrile to the flask.
-
Stir the reaction mixture at 65°C for 16 hours.
-
Monitor the reaction for the full conversion of starting materials by LC/MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired 3-substituted azetidine derivative.
Experimental Workflow for Aza-Michael Addition
Caption: Workflow for aza-Michael addition to azetidines.
N-Arylation of Azetidines
The Buchwald-Hartwig amination is a powerful method for the N-arylation of azetidines, providing access to a wide range of derivatives with applications in drug discovery. The selection of the palladium precatalyst, ligand, and base is critical for achieving high yields.
Optimization of Buchwald-Hartwig Coupling of 3-Arylazetidines
The N-arylation of 3-arylazetidines can be efficiently achieved using palladium catalysis. A systematic optimization of the reaction components is essential for maximizing the product yield.
Data Presentation: Optimization of Buchwald-Hartwig N-Arylation
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |
| 1 | Pd₂(dba)₃ (2.5) | XPhos (5) | NaOtBu | Toluene | 75 |
| 2 | Pd₂(dba)₃ (2.5) | RuPhos (5) | NaOtBu | Toluene | 82 |
| 3 | Pd₂(dba)₃ (2.5) | SPhos (5) | NaOtBu | Toluene | 85 |
| 4 | Pd(OAc)₂ (5) | SPhos (10) | NaOtBu | Toluene | 92 |
| 5 | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Toluene | 65 |
| 6 | Pd(OAc)₂ (5) | SPhos (10) | Cs₂CO₃ | Toluene | 78 |
Data adapted from a study by Trauner et al.
Experimental Protocol: Optimized Buchwald-Hartwig N-Arylation of 3-Arylazetidine
Materials:
-
3-Arylazetidine (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
SPhos (10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Toluene, anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and NaOtBu (1.5 eq).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene, followed by the 3-arylazetidine (1.0 eq) and the aryl bromide (1.2 eq).
-
Seal the tube and heat the reaction mixture at 100°C with stirring for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to afford the N-aryl-3-arylazetidine product.
Catalytic Cycle of Buchwald-Hartwig Amination
References
Troubleshooting & Optimization
Technical Support Center: N,N-dimethylazetidin-3-amine hydrochloride Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N,N-dimethylazetidin-3-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the typical purity specifications for commercially available this compound?
Commercially available this compound is typically offered at purities of 97% or 98%.[1][2] Some suppliers may also provide lots with purities greater than 95%. It is crucial to verify the purity of the starting material, as residual impurities can impact downstream applications.
Q2: What are the common forms of this compound available?
N,N-dimethylazetidin-3-amine is available as both the monohydrochloride (CAS No. 935670-07-8) and the dihydrochloride salt (CAS No. 124668-49-1).[1][3][4] The dihydrochloride is also commonly available with a purity of around 97%.[1] The choice between the mono- and dihydrochloride will depend on the specific requirements of your reaction or formulation.
Q3: What are some potential impurities that might be present in this compound?
While specific impurities are dependent on the synthetic route, potential contaminants in related amine syntheses can include:
-
Unreacted starting materials: Depending on the synthesis, this could include precursors to the azetidine ring or the dimethylamino group.
-
Byproducts of the synthesis: These can include products from side reactions or incomplete reactions. For instance, in syntheses involving ring-opening and closing, isomers or oligomeric species might form.
-
Residual solvents: Solvents used during the synthesis and initial purification steps may be present.
-
Degradation products: Amines can be susceptible to oxidation over time, especially if not stored properly.[5]
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A combination of analytical methods is recommended for a comprehensive purity assessment. These can include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify organic impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect non-volatile impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify unknown impurities by their mass-to-charge ratio.
-
Titration: Acid-base titration can be used to determine the purity of amine hydrochlorides.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent system. | - Use a solvent mixture where the compound is less soluble at room temperature. A common approach for amine hydrochlorides is a polar solvent (like ethanol or methanol) in which the compound dissolves when hot, followed by the addition of a less polar anti-solvent (like diethyl ether or ethyl acetate) to induce precipitation upon cooling.[5]- Ensure the minimum amount of hot solvent is used to dissolve the compound completely. |
| Oiling Out During Cooling | The compound's melting point is lower than the temperature of the saturated solution, or the solution is supersaturated. | - Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[6]- Try a different solvent system with a lower boiling point.[6] |
| No Crystal Formation Upon Cooling | The solution is not sufficiently saturated, or crystallization requires initiation. | - If too much solvent was added, carefully evaporate some of it to increase the concentration.- Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound. |
| Product is Discolored | Presence of colored impurities, possibly from degradation or side reactions. | - Consider a pre-purification step, such as treatment with activated carbon, before recrystallization.- Ensure the recrystallization is performed under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation. |
| Product Remains Gummy or Sticky After Drying | Residual solvent or hygroscopic nature of the compound. | - Dry the product under high vacuum for an extended period. A vacuum oven can be beneficial.- If the compound is hygroscopic, handle and store it in a desiccator or a glove box with a dry atmosphere. |
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the impurity profile of your material.
Materials:
-
Crude this compound
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
-
Drying oven or desiccator
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot anhydrous ethanol to dissolve the solid completely with heating and stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Once cooled, slowly add anhydrous diethyl ether as an anti-solvent until the solution becomes slightly turbid.
-
Cooling: Place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Summary
| Parameter | Value | Reference |
| Molecular Formula (Hydrochloride) | C₅H₁₃ClN₂ | [7] |
| Molecular Weight (Hydrochloride) | 136.62 g/mol | [7] |
| Molecular Formula (Dihydrochloride) | C₅H₁₄Cl₂N₂ | [1] |
| Molecular Weight (Dihydrochloride) | 173.08 g/mol | [4] |
| Typical Purity (Commercial) | 97-98% | [1][2] |
Visualizations
Caption: Purification and Analysis Workflow for N,N-dimethylazetidin-3-amine HCl.
Caption: Troubleshooting Decision Tree for Recrystallization Issues.
References
- 1. N,N-Dimethylazetidin-3-amine dihydrochloride | 124668-49-1 [sigmaaldrich.com]
- 2. This compound, CasNo.935670-07-8 Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. China (Mainland) [zhiyan1.lookchem.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. N,N-DIMETHYLAZETIDIN-3-AMINE DIHYDROCHLORIDE | CAS 124668-49-1 [matrix-fine-chemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C5H13ClN2 | CID 23090361 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: N,N-Dimethylazetidin-3-amine Hydrochloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-dimethylazetidin-3-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common storage and handling issues with this compound?
A1: this compound is known to be hygroscopic. Improper storage can lead to the absorption of atmospheric moisture, which can affect its reactivity and stoichiometry in reactions. It is crucial to store the compound in a tightly sealed container in a dry environment, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon). Some suppliers recommend storage at room temperature, while others suggest refrigerated conditions (0-8 °C).[1][2] Always refer to the supplier's specific storage recommendations.
Q2: I am observing low yields in my amide coupling reaction. What could be the cause?
A2: Low yields in amide coupling reactions involving this compound can stem from several factors:
-
Inadequate Base: As a hydrochloride salt, the amine requires a stoichiometric amount of base to liberate the free amine for the reaction. Insufficient base will result in incomplete reaction. Common bases include triethylamine (Et3N) or diisopropylethylamine (DIPEA).
-
Moisture: The presence of water can hydrolyze coupling agents and activated esters, leading to lower yields. Ensure all solvents and reagents are anhydrous.
-
Reaction Temperature: While many amide couplings proceed at room temperature, some may require cooling (e.g., 0-5 °C) to minimize side reactions or heating to drive the reaction to completion.[3]
-
Choice of Coupling Agent: The selection of the coupling agent (e.g., DCC, HOBt, HATU) can significantly impact the reaction outcome.[3] Optimization of the coupling agent may be necessary.
Q3: Are there any known side reactions associated with this compound?
A3: Yes, a potential side reaction is the ring-opening of the azetidine ring. This can be promoted by certain nucleophiles or under harsh reaction conditions (e.g., high temperatures, strong acids or bases).[4][5] Monitoring the reaction by techniques like TLC or LC-MS can help detect the formation of such byproducts.
Q4: What are the recommended solvents for reactions with this compound?
A4: The choice of solvent depends on the specific reaction. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used solvents for reactions involving this amine.[3] It is soluble in water and alcohol solvents but only slightly soluble in non-polar solvents.[6]
Q5: How can I purify the final product from a reaction involving this compound?
A5: Purification strategies will depend on the properties of the product. Common methods include:
-
Extraction: If the product is soluble in an organic solvent, extraction can be used to remove water-soluble impurities.
-
Chromatography: Column chromatography on silica gel is a standard method for purifying organic compounds.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.[7]
Troubleshooting Guides
Issue 1: Incomplete Reaction or Low Conversion
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Base | Add an additional equivalent of a non-nucleophilic base (e.g., DIPEA) and monitor the reaction progress. | Increased conversion to the desired product. |
| Hygroscopic Reagent | Dry the this compound under high vacuum before use. Ensure all reaction components are anhydrous. | Improved reaction efficiency and yield. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C and monitor for product formation and potential byproduct formation. | Enhanced reaction rate and conversion. |
| Ineffective Coupling Agent | Screen a panel of different coupling agents (e.g., HATU, HBTU, EDC) to identify the optimal one for your specific substrates. | Higher yield and purity of the amide product. |
Issue 2: Formation of Multiple Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ring-Opening of Azetidine | Lower the reaction temperature and consider using milder reaction conditions. Monitor the reaction closely to stop it upon completion. | Minimized formation of the ring-opened byproduct. |
| Side Reactions of the Coupling Agent | Add the coupling agent slowly to the reaction mixture at a lower temperature to control the reaction rate. | Reduced formation of byproducts derived from the coupling agent. |
| Reaction with Solvent | If using a reactive solvent like DMF at high temperatures, consider switching to a more inert solvent such as DCM or acetonitrile. | Elimination of solvent-related byproducts. |
Experimental Protocols
General Protocol for Amide Coupling
This protocol provides a general guideline for an amide coupling reaction using this compound.
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Preparation: To a solution of the carboxylic acid (1.0 eq.) in an anhydrous solvent (e.g., DCM or DMF), add the coupling agent (e.g., HOBt, 1.1 eq.) and the carbodiimide (e.g., DCC, 1.1 eq.) at 0 °C.
-
Activation: Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
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Amine Addition: In a separate flask, dissolve this compound (1.1 eq.) and a non-nucleophilic base (e.g., triethylamine, 2.2 eq.) in the same anhydrous solvent.
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Reaction: Add the amine solution to the activated carboxylic acid mixture dropwise at 0 °C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if a carbodiimide was used). Dilute the filtrate with an organic solvent and wash with an aqueous solution (e.g., saturated NaHCO3, brine).
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Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[3][7]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Soluble | [6] |
| Alcohol Solvents | Soluble | [6] |
| Non-polar Solvents | Slightly Soluble | [6] |
Table 2: Example Amide Coupling Reaction Conditions and Yields
| Carboxylic Acid | Coupling Agent | Base | Solvent | Time (h) | Yield (%) |
| Benzoic Acid | DCC/HOBt | Et3N | DCM | 12 | 85 |
| Acetic Acid | HATU | DIPEA | DMF | 6 | 92 |
| Phenylacetic Acid | EDC | Et3N | DCM | 18 | 78 |
Note: The yields presented are for illustrative purposes and may vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: Troubleshooting workflow for low reaction yields.
Caption: General experimental workflow for amide coupling.
References
- 1. N,N-Dimethylazetidin-3-amine dihydrochloride | 124668-49-1 [sigmaaldrich.com]
- 2. N,3-dimethylazetidin-3-amine dihydrochloride CAS#: 2170250-39-0 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. Open Reaction Database [open-reaction-database.org]
optimizing reaction conditions for N,N-dimethylazetidin-3-amine hydrochloride
Technical Support Center: N,N-Dimethylazetidin-3-amine Hydrochloride
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and efficient synthetic strategy involves a multi-step process starting from a commercially available precursor, such as 1-Boc-3-hydroxyazetidine. The route typically includes:
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Protection of the azetidine nitrogen: The tert-butoxycarbonyl (Boc) group is widely used for this purpose due to its stability under various reaction conditions and its ease of removal under acidic conditions.[1]
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Oxidation: The hydroxyl group at the 3-position is oxidized to a ketone to form 1-Boc-3-azetidinone. Common oxidizing agents for this transformation include Dess-Martin periodinane or procedures like Swern or Parikh-Doering oxidations.
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Reductive Amination: The key step to introduce the dimethylamino group is a reductive amination of the 1-Boc-3-azetidinone intermediate. This can be achieved in a one-pot reaction with dimethylamine and a suitable reducing agent like sodium triacetoxyborohydride or through a two-step process involving the formation of an enamine followed by reduction. An alternative for the dimethylation of a primary 3-aminoazetidine precursor is the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid.[2][3]
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Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.[4] Subsequent treatment with HCl provides the desired N,N-dimethylazetidin-3-amine as its hydrochloride salt.
Q2: I am observing low yields in the synthesis of the azetidine ring. What are the potential causes?
Low yields in azetidine synthesis are often attributed to the inherent ring strain of the four-membered ring.[1] Common issues include:
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Competing intermolecular reactions: Instead of intramolecular cyclization, starting materials can react with each other to form dimers or polymers. Running the reaction at high dilution can favor the desired intramolecular cyclization.
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Side reactions: Elimination reactions can compete with the desired nucleophilic substitution, especially with hindered substrates.
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Poor leaving group: If the synthesis involves intramolecular cyclization, ensure the leaving group is sufficiently reactive (e.g., tosylate, mesylate, or a halide).
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Steric hindrance: Bulky substituents on the substrate can impede the cyclization process.
Q3: My reductive amination step to form N,N-dimethylazetidin-3-amine is inefficient. How can I optimize it?
For the reductive amination of a 3-azetidinone precursor with dimethylamine, consider the following:
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Choice of reducing agent: Sodium triacetoxyborohydride (STAB) is often effective for reductive aminations as it is milder and more selective than other borohydrides. Sodium cyanoborohydride is another option, typically used under slightly acidic conditions.
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pH control: The reaction pH is crucial. It needs to be acidic enough to facilitate iminium ion formation but not so acidic that it protonates the amine nucleophile, rendering it unreactive.
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Reaction time and temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Running the reaction at a slightly elevated temperature might improve the rate, but be cautious of potential side reactions.
If you are performing an Eschweiler-Clarke reaction on a 3-aminoazetidine precursor:
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Excess reagents: This reaction typically requires an excess of both formaldehyde and formic acid to drive the reaction to completion and achieve dimethylation.[3]
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Temperature: The reaction is often heated to ensure a reasonable reaction rate.[2]
Q4: I am having trouble purifying my N,N-dimethylazetidin-3-amine product. What are some common issues and solutions?
Purification of azetidine derivatives can be challenging due to their polarity and potential instability.
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Instability on silica gel: Standard silica gel is acidic and can cause degradation of acid-sensitive compounds, leading to ring-opening of the azetidine.[5] It is advisable to use neutralized silica gel (by washing with a solution of triethylamine in the eluent) or to opt for other purification techniques like crystallization if possible.
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Volatility: The free base form of N,N-dimethylazetidin-3-amine may be volatile. Converting it to the hydrochloride salt increases its stability and makes it easier to handle as a solid.
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Water solubility: The hydrochloride salt is likely to be water-soluble, which can complicate extractions. Ensure the aqueous phase is saturated with salt (e.g., NaCl) to decrease the product's solubility in the aqueous layer during workup.
Q5: How should I store this compound?
This compound is a salt and is generally more stable than its free base form. It should be stored in a tightly sealed container in a cool, dry place to protect it from moisture.
Troubleshooting Guides
Issue 1: Low Yield in the Reductive Amination Step
| Symptom | Potential Cause | Suggested Solution |
| Incomplete conversion of starting material (ketone). | Insufficient reducing agent or inactive reagent. | Use a fresh batch of the reducing agent (e.g., NaBH(OAc)₃). Increase the equivalents of the reducing agent. |
| Non-optimal pH for iminium ion formation. | Add a small amount of acetic acid to catalyze iminium ion formation. | |
| Formation of side products (e.g., alcohol from ketone reduction). | Reducing agent is too reactive or added too quickly. | Use a milder reducing agent like NaBH(OAc)₃. Add the reducing agent portion-wise at a lower temperature. |
| Low yield of the desired tertiary amine, with the secondary amine as the main product. | Insufficient formaldehyde in an Eschweiler-Clarke reaction. | Use a larger excess of formaldehyde and formic acid.[3] |
Issue 2: Product Degradation During Workup or Purification
| Symptom | Potential Cause | Suggested Solution |
| Streaking on TLC plate during column chromatography. | Decomposition on acidic silica gel.[5] | Neutralize the silica gel with triethylamine. Use a different stationary phase like alumina. |
| Low recovery after aqueous workup. | Product is soluble in the aqueous phase. | Saturate the aqueous layer with NaCl before extraction. Use a different extraction solvent. |
| Formation of unknown impurities after acidic workup. | Ring-opening of the azetidine ring under strongly acidic conditions.[5] | Use milder acidic conditions for Boc deprotection (e.g., HCl in dioxane at 0°C). Minimize the exposure time to strong acids. |
Experimental Protocols
Protocol 1: Synthesis of 1-Boc-3-azetidinone
This protocol is a crucial first step for many synthetic routes.
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Dissolution: Dissolve 1-tert-butoxycarbonyl-3-hydroxyazetidine (1 equivalent) in dichloromethane (CH₂Cl₂).
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Oxidation: Add Dess-Martin periodinane (1.2 equivalents) to the solution at room temperature.
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
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Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).
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Extraction: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 1-Boc-3-azetidinone.
Protocol 2: Synthesis of this compound via Reductive Amination
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Reaction Setup: To a solution of 1-Boc-3-azetidinone (1 equivalent) in a suitable solvent like dichloromethane or 1,2-dichloroethane, add dimethylamine (as a solution in THF or as a gas).
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Reductive Amination: Add sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 equivalents) portion-wise to the reaction mixture. A small amount of acetic acid can be added to catalyze the reaction.
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Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
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Workup: Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent.
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Boc Deprotection and Salt Formation: Dry the organic layer, concentrate it, and then dissolve the crude N-Boc-N,N-dimethylazetidin-3-amine in a solvent like diethyl ether or dioxane. Add a solution of HCl in the same solvent to precipitate the hydrochloride salt.
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Purification: Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to obtain this compound.
Data Presentation
Table 1: Optimization of Reductive Amination Conditions
This table provides a template for researchers to record their experimental data when optimizing the reductive amination step.
| Entry | Reducing Agent (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | NaBH(OAc)₃ (1.5) | CH₂Cl₂ | 25 | 12 | ||
| 2 | NaBH(OAc)₃ (2.0) | CH₂Cl₂ | 25 | 12 | ||
| 3 | NaBH₃CN (1.5) | MeOH | 25 | 12 | pH adjusted to ~6 | |
| 4 | NaBH(OAc)₃ (1.5) | DCE | 50 | 6 |
Visualizations
Synthetic Pathway
Caption: Plausible synthetic pathway for this compound.
Troubleshooting Workflow
References
- 1. Stable aziridinium salts as versatile intermediates: isolation and regio- and stereoselective ring-opening and rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: N,N-Dimethylazetidin-3-amine Hydrochloride Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields or other issues in coupling reactions involving N,N-dimethylazetidin-3-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low yield in my coupling reaction with this compound?
Low yields in coupling reactions with this substrate can stem from several factors. The primary challenges are often related to the inherent properties of the amine and the reaction conditions. Key considerations include:
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Incomplete Neutralization: N,N-dimethylazetidin-3-amine is supplied as a hydrochloride salt, meaning it is protonated. For the amine to be nucleophilic and participate in the coupling reaction, it must be neutralized to the free base. This requires a sufficient amount of a suitable base.
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Reagent Quality: Coupling reagents, particularly carbodiimides like EDC, are sensitive to moisture.[1] Degradation of these reagents will lead to incomplete activation of the carboxylic acid and consequently, low product yield.
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Steric Hindrance and Ring Strain: Azetidines are four-membered rings with significant ring strain.[2] This strained nature can influence the amine's reactivity. While the nitrogen lone pair is available for reaction, the ring structure may present steric challenges depending on the carboxylic acid partner.
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Suboptimal Reaction Conditions: Factors such as the choice of coupling reagent, solvent, base, and reaction temperature can significantly impact the yield.
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Side Reactions: The formation of byproducts, such as N-acylurea when using carbodiimides without an additive, can reduce the yield of the desired amide.[1]
Q2: How much base should I use when starting with this compound?
Since the starting material is a hydrochloride salt, you will need at least one equivalent of base to neutralize the amine and liberate the free base. It is common practice to use an excess of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to also neutralize any acidic byproducts formed during the reaction and to drive the reaction to completion. A typical starting point is 2-3 equivalents of base.
Q3: What is the best coupling reagent for this compound?
The optimal coupling reagent can depend on the specific carboxylic acid being used. However, for many applications, uronium-based reagents like HATU are highly effective due to their high reactivity and ability to suppress side reactions. Carbodiimides such as EDC are also widely used, but it is highly recommended to use them in conjunction with an additive like HOBt or HOAt to improve efficiency and minimize side reactions like N-acylurea formation.
Q4: Can the azetidine ring open during the coupling reaction?
While azetidines possess significant ring strain, they are generally more stable than aziridines.[2] Ring-opening of N-substituted azetidines has been reported, particularly under acidic conditions, where a pendant nucleophilic group can facilitate an intramolecular ring-opening decomposition.[3] However, under standard amide coupling conditions, which are typically basic or neutral, ring-opening of a simple N,N-dimethylazetidin-3-amine is less likely to be a major side reaction but should be considered if unexpected byproducts are observed.
Q5: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective methods for monitoring the reaction. You can track the consumption of the limiting starting material (often the carboxylic acid) and the appearance of the desired amide product.
Troubleshooting Guide
This guide addresses common issues encountered during coupling reactions with this compound and provides potential solutions.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Insufficient Base | Ensure at least 2-3 equivalents of a non-nucleophilic base (e.g., DIPEA, TEA) are used to both neutralize the hydrochloride salt and drive the reaction. |
| Inactive Coupling Reagent | Use fresh, high-quality coupling reagents. Store moisture-sensitive reagents like EDC and HATU in a desiccator. Consider purchasing a new bottle if the current one is old or has been improperly stored. |
| Poor Solvent Choice | Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) are commonly used. DMF is often preferred for its ability to dissolve a wide range of substrates and reagents. Ensure your solvent is anhydrous. |
| Low Reaction Temperature | While many coupling reactions proceed at room temperature, some may require gentle heating (e.g., 40-50 °C) to overcome activation barriers, especially with sterically hindered substrates. |
| Short Reaction Time | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Some couplings may require stirring overnight. |
Problem 2: Presence of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| N-acylurea Formation (with EDC) | Always use an additive like HOBt or HOAt when using EDC to suppress the formation of the N-acylurea byproduct.[1] |
| Unreacted Starting Materials | If starting materials remain, consider increasing the equivalents of the coupling reagent and the amine. Performing a "double coupling" (adding a second portion of activated acid) may also be beneficial. |
| Suspected Ring-Opening | If characterization of byproducts suggests ring-opening, consider milder reaction conditions (e.g., lower temperature, alternative coupling reagent). Ensure the reaction is not inadvertently becoming acidic. |
Quantitative Data Summary
| Coupling Reagent | Additive | Base | Typical Solvent | General Yield Range (%) | Key Considerations |
| EDC | HOBt/HOAt | DIPEA/TEA | DMF/DCM | 60-95 | Cost-effective; requires additive to prevent N-acylurea formation. |
| HATU | None | DIPEA/TEA | DMF | 70-98 | Highly efficient, especially for hindered amines; more expensive. |
| DCC | HOBt/HOAt | DIPEA/TEA | DCM | 50-90 | Dicyclohexylurea (DCU) byproduct is poorly soluble and can complicate purification. |
| PyBOP | None | DIPEA/TEA | DMF | 70-95 | Effective for hindered systems; can be more expensive. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
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To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq.).
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Dissolve the carboxylic acid in anhydrous DMF.
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Add HATU (1.1 eq.) and this compound (1.2 eq.) to the solution.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add DIPEA (3.0 eq.) dropwise.
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Allow the reaction to warm to room temperature and stir for 2-16 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with ethyl acetate or another suitable organic solvent.
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Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
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Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
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To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and this compound (1.2 eq.).
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Dissolve the solids in anhydrous DMF.
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Cool the mixture to 0 °C.
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Add EDC hydrochloride (1.2 eq.) portion-wise.
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Slowly add DIPEA (3.0 eq.) dropwise.
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Allow the reaction to warm to room temperature and stir for 4-24 hours.
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Monitor the reaction by TLC or LC-MS.
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Work-up and purification are similar to the HATU protocol. The aqueous washes are effective at removing the urea byproduct from EDC.
Visualizations
Caption: General experimental workflow for amide coupling reactions.
Caption: Troubleshooting decision tree for low yield issues.
Caption: Competing reaction pathways for the activated carboxylic acid intermediate.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20050182262A1 - Preparation of amino acid amides - Google Patents [patents.google.com]
N,N-dimethylazetidin-3-amine hydrochloride purification side products
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with N,N-dimethylazetidin-3-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in the synthesis of this compound?
A1: Impurities can arise from several sources during the synthesis and purification process. These include unreacted starting materials, byproducts from incomplete reactions, side-products from competing reaction pathways, and degradation of the product. Due to the strained nature of the azetidine ring, it can be susceptible to ring-opening reactions under harsh acidic or basic conditions, or in the presence of certain nucleophiles.
Q2: I observe an impurity with a molecular weight corresponding to the mono-methylated analog (N-methylazetidin-3-amine). What is the likely cause?
A2: The presence of N-methylazetidin-3-amine suggests an incomplete dimethylation of the primary amine precursor (3-aminoazetidine derivative). This can occur if the reaction time is too short, the temperature is too low, or there is an insufficient amount of the methylating agent or reducing agent used during a reductive amination process.
Q3: My final product has a yellowish tint. What could be the reason?
A3: A yellowish tint can indicate the presence of polymeric or degradation byproducts. These can form if the reaction temperature was too high or if the product was exposed to air and light for extended periods. Certain reagents, if not completely removed, can also contribute to coloration.
Q4: After purification, I still see a significant amount of starting material (e.g., a protected 3-aminoazetidine) in my NMR spectrum. How can I improve its removal?
A4: If residual starting material is a problem, consider optimizing the purification step. If using column chromatography, adjusting the solvent polarity or using a different stationary phase may improve separation. If purification is by crystallization, a different solvent system or multiple recrystallizations might be necessary. Ensuring the reaction goes to completion through careful monitoring (e.g., by TLC or LC-MS) can also minimize the amount of starting material in the crude product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Potential Side Products and Impurities
| Potential Side Product / Impurity | Likely Origin | Suggested Analytical Method for Detection | Proposed Mitigation Strategy |
| N-Methylazetidin-3-amine | Incomplete dimethylation of the primary amine precursor. | LC-MS, GC-MS, 1H NMR | Increase reaction time, temperature, or stoichiometry of the methylating/reducing agents. |
| Ring-opened byproducts (e.g., 1-(dimethylamino)-3-(methylamino)propan-2-ol) | Nucleophilic attack on the strained azetidine ring, potentially during deprotection or purification under harsh conditions. | LC-MS, 1H NMR, 13C NMR | Use milder deprotection conditions. Avoid strong acids or bases and high temperatures during workup and purification. |
| N-Formylazetidin-3-amine derivatives | Side reaction if formaldehyde is used for reductive amination and the reduction step is not efficient. | LC-MS, IR (amide C=O stretch) | Ensure the reducing agent is added promptly after the formation of the iminium ion and is sufficiently active. |
| Quaternary ammonium salts | Over-methylation of the tertiary amine product. | LC-MS, 1H NMR (characteristic shift of N-methyl protons) | Use a stoichiometric amount of the methylating agent. |
| Residual starting materials (e.g., Boc-3-aminoazetidine) | Incomplete reaction or inefficient purification. | TLC, LC-MS, 1H NMR | Monitor reaction to completion. Optimize purification conditions (e.g., chromatography gradient, recrystallization solvent). |
| Residual Solvents (e.g., Methanol, Dichloromethane) | Incomplete removal during drying. | 1H NMR, GC-HS | Dry the final product under high vacuum for an extended period. |
Experimental Protocols
A plausible synthetic route to this compound involves the reductive amination of a protected 3-aminoazetidine, followed by deprotection and salt formation. Below are generalized experimental protocols for these key steps.
1. Reductive Amination of N-Boc-3-aminoazetidine
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Materials: N-Boc-3-aminoazetidine, formaldehyde (37% in water), sodium triacetoxyborohydride, dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.
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Procedure:
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Dissolve N-Boc-3-aminoazetidine (1 equivalent) in DCM.
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Add formaldehyde (2.5 equivalents) and stir the mixture at room temperature for 1 hour.
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Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-Boc-N,N-dimethylazetidin-3-amine.
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2. Deprotection and Hydrochloride Salt Formation
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Materials: Crude N-Boc-N,N-dimethylazetidin-3-amine, hydrochloric acid (e.g., 4M in dioxane or gaseous HCl), diethyl ether or other suitable anti-solvent.
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Procedure:
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Dissolve the crude N-Boc-N,N-dimethylazetidin-3-amine in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).
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Add a solution of hydrochloric acid (2-3 equivalents) dropwise at 0 °C.
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Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.
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If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
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The resulting solid can be triturated with or recrystallized from a suitable solvent system (e.g., ethanol/diethyl ether) to afford pure this compound.
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Visualizations
The following diagrams illustrate key workflows for troubleshooting and understanding the synthetic process.
Caption: Plausible synthetic pathway and potential side product origins.
Caption: Troubleshooting workflow for impurity identification and resolution.
Technical Support Center: Optimizing Reactions with N,N-Dimethylazetidin-3-amine Hydrochloride
Welcome to the technical support center for N,N-dimethylazetidin-3-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered when utilizing this versatile building block.
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal base for my reaction involving this compound?
A1: The choice of base is critical for liberating the free amine from its hydrochloride salt to allow it to participate in the desired reaction. The ideal base should be strong enough to deprotonate the N,N-dimethylazetidin-3-ammonium ion but not so strong as to cause unwanted side reactions, such as ring-opening of the strained azetidine ring.
Key considerations for base selection include:
-
Steric Hindrance: Sterically hindered non-nucleophilic bases, such as N,N-diisopropylethylamine (DIPEA or Hünig's base), are often preferred. Their bulkiness minimizes their participation as a nucleophile, thereby reducing the formation of unwanted byproducts.
-
Solubility: The base and the resulting ammonium salt should have appropriate solubility in the chosen reaction solvent. For instance, the hydrochloride salts of common organic bases like triethylamine can sometimes precipitate from less polar solvents, which can be advantageous for reaction work-up.
-
Reaction Type: For sensitive reactions like amide couplings, non-nucleophilic bases are crucial to avoid competition with the desired amine nucleophile.[2] For other reactions, an inorganic base like potassium carbonate might be a suitable and cost-effective option.
Q2: I am observing low yields in my amide coupling reaction with this compound. What are the potential causes and how can I improve the yield?
A2: Low yields in amide coupling reactions are a common issue and can stem from several factors:
-
Incomplete Deprotonation: If the base is not strong enough or used in insufficient quantity, the concentration of the free N,N-dimethylazetidin-3-amine will be low, leading to a slow and incomplete reaction.
-
Side Reactions of the Coupling Agent: Coupling agents can be sensitive to moisture and may decompose before reacting with the carboxylic acid.
-
Suboptimal Reaction Temperature: Amide coupling reactions often require a specific temperature range for optimal performance.
-
Steric Hindrance: If either the carboxylic acid or the amine is sterically hindered, the reaction rate can be significantly reduced.
Q3: Can the azetidine ring of N,N-dimethylazetidin-3-amine open during my reaction?
A3: Yes, the four-membered azetidine ring is strained and can be susceptible to ring-opening reactions under certain conditions.[3][4] This is more likely to occur in the presence of strong nucleophiles or under harsh reaction conditions (e.g., high temperatures, very strong bases). Using sterically hindered, non-nucleophilic bases and carefully controlling the reaction temperature can help minimize the risk of ring opening.
Troubleshooting Guides
Low Reaction Yield
| Symptom | Potential Cause | Suggested Solution |
| Reaction stalls or proceeds very slowly, with starting material remaining. | Insufficient deprotonation of the amine hydrochloride. | Use a stronger base (check pKa values in the table below) or increase the equivalents of the current base (e.g., from 1.1 to 1.5 or 2.0 equivalents). |
| Low yield of desired product with the formation of multiple byproducts. | The base is acting as a nucleophile. | Switch to a sterically hindered, non-nucleophilic base like DIPEA. |
| The reaction does not go to completion, even with sufficient base. | The coupling agent is not effective or has decomposed. | Use a fresh batch of coupling agent. Consider switching to a different class of coupling agent (e.g., from a carbodiimide to a phosphonium or uronium-based reagent). |
| Low isolated yield after work-up. | The product may be partially soluble in the aqueous phase during extraction. | Perform multiple extractions with the organic solvent. If the product is sufficiently basic, consider adjusting the pH of the aqueous layer to suppress its solubility before extraction. |
Formation of Impurities
| Symptom | Potential Cause | Suggested Solution |
| An impurity with a mass corresponding to the addition of the base to the electrophile is observed. | The base is acting as a nucleophile. | Use a non-nucleophilic base such as DIPEA. |
| Observation of products suggesting ring-opening of the azetidine. | The reaction conditions are too harsh (e.g., high temperature, very strong, non-hindered base). | Lower the reaction temperature. Use a milder, sterically hindered base. Reduce the reaction time if possible. |
Data Presentation
Table 1: Comparison of Common Bases for Reactions with this compound
| Base | Abbreviation | pKa of Conjugate Acid | Typical Equivalents Used | Key Characteristics |
| N,N-Diisopropylethylamine | DIPEA, DIEA | ~11 | 1.5 - 3.0 | Sterically hindered, non-nucleophilic, commonly used in amide couplings.[2] |
| Triethylamine | TEA, Et₃N | 10.75 | 1.5 - 3.0 | Common organic base, can sometimes act as a nucleophile.[5] |
| Potassium Carbonate | K₂CO₃ | 10.33 (pKa of HCO₃⁻) | 2.0 - 5.0 | Inorganic base, insoluble in many organic solvents, useful for biphasic reactions. |
| 1,8-Diazabicycloundec-7-ene | DBU | ~12 | 1.1 - 1.5 | Strong, non-nucleophilic base, but may be too strong for some sensitive substrates. |
Note: The pKa of the N,N-dimethylazetidin-3-ammonium ion is estimated to be in the range of 9-10. A base with a conjugate acid pKa significantly higher than this will be more effective at deprotonation.
Experimental Protocols
General Protocol for Amide Coupling
This protocol describes a general procedure for the amide coupling of a carboxylic acid with this compound using HATU as the coupling agent and DIPEA as the base.
-
To a stirred solution of the carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM, or MeCN) under an inert atmosphere, add this compound (1.1 eq).
-
Add DIPEA (2.5 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Nucleophilic Substitution
This protocol outlines a general procedure for the nucleophilic substitution of an alkyl halide with this compound.
-
To a solution of this compound (1.2 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile), add a suitable base (e.g., K₂CO₃, 2.5 eq or DIPEA, 2.5 eq).
-
Add the alkyl halide (1.0 eq) to the mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, filter off any inorganic salts if applicable.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizations
Caption: General workflow for reactions involving this compound.
Caption: A decision tree for troubleshooting low yields in reactions.
References
- 1. Azetidine - Wikipedia [en.wikipedia.org]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reactions of Azetidines | Ambeed [ambeed.com]
- 5. growingscience.com [growingscience.com]
N,N-dimethylazetidin-3-amine hydrochloride stability issues in solution
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of N,N-dimethylazetidin-3-amine hydrochloride in solution. Due to the limited availability of specific stability data for this compound in the public domain, this guide is based on general chemical principles for cyclic tertiary amine hydrochlorides.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound solutions?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The pH of the solution is a critical factor. Acidic conditions may lead to the hydrolysis of the azetidine ring, while highly basic conditions can deprotonate the amine, potentially leading to other degradation pathways.
-
Temperature: Elevated temperatures can accelerate degradation processes.
-
Light: Exposure to light, particularly UV light, may induce photolytic degradation.
-
Presence of Oxidizing Agents: Tertiary amines can be susceptible to oxidation.
-
Solvent: The choice of solvent can impact the stability of the compound.
Q2: What are the potential degradation pathways for this compound in solution?
A2: While specific degradation pathways have not been fully elucidated for this compound, potential degradation mechanisms for cyclic tertiary amines include:
-
Hydrolysis of the Azetidine Ring: The strained four-membered ring may be susceptible to nucleophilic attack by water, especially under acidic conditions, leading to ring-opening.
-
Oxidation: The tertiary amine can be oxidized to form an N-oxide.
-
N-Dealkylation: The methyl groups on the nitrogen atom could potentially be removed through oxidative processes.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To maximize stability, it is recommended to:
-
Store solutions at low temperatures (e.g., 2-8 °C).
-
Protect solutions from light by using amber vials or storing them in the dark.
-
Prepare solutions fresh whenever possible. If storage is necessary, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Buffer the solution to a pH where the compound is most stable, which would need to be determined experimentally. A neutral to slightly acidic pH is often a reasonable starting point for amine hydrochlorides.
Q4: Are there any known incompatibilities with common excipients or solvents?
A4: There is no specific data on incompatibilities for this compound. However, it is advisable to avoid strong oxidizing agents and highly basic or acidic conditions. When formulating with other components, it is crucial to perform compatibility studies.
Troubleshooting Guides
Issue 1: I am observing a change in the color of my this compound solution over time.
-
Potential Cause: Color change often indicates chemical degradation and the formation of chromophoric byproducts. This could be due to oxidation or other decomposition pathways.
-
Recommended Actions:
-
Discard the discolored solution.
-
Prepare a fresh solution using a high-purity solvent.
-
If possible, deoxygenate the solvent by purging with an inert gas (nitrogen or argon) before preparing the solution.
-
Store the new solution protected from light and at a reduced temperature.
-
Consider adding an antioxidant if compatible with your experimental setup.
-
Issue 2: My experimental results are inconsistent when using a stock solution of this compound.
-
Potential Cause: Inconsistent results may suggest that the concentration of the active compound is changing over time due to degradation.
-
Recommended Actions:
-
Prepare fresh solutions for each experiment.
-
If a stock solution must be used, perform a stability study to determine its viable lifetime under your specific storage conditions.
-
Use an appropriate analytical method, such as HPLC-UV or LC-MS, to check the purity and concentration of the solution before each use.
-
Issue 3: I see unexpected peaks in my chromatogram (e.g., HPLC, LC-MS) when analyzing my sample containing this compound.
-
Potential Cause: The appearance of new peaks is a strong indicator of degradation. These peaks represent degradation products.
-
Recommended Actions:
-
Attempt to identify the degradation products using techniques like mass spectrometry (MS) to understand the degradation pathway.
-
Review your solution preparation and storage procedures. Ensure that pH, temperature, and light exposure are controlled.
-
Evaluate the compatibility of your compound with the mobile phase and other components of your analytical method.
-
Experimental Protocols
Protocol 1: General Procedure for Stability Testing of this compound in Solution
This protocol outlines a general method for assessing the stability of this compound in a specific solvent and pH.
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration in the desired solvent and buffer system.
-
Divide the stock solution into several aliquots in appropriate vials (e.g., amber glass vials).
-
-
Storage Conditions:
-
Store the aliquots under different conditions to be tested (e.g., 4°C, room temperature, 40°C; protected from light vs. exposed to light).
-
-
Time Points:
-
Establish a schedule for sample analysis (e.g., 0, 24, 48, 72 hours, 1 week, etc.).
-
-
Analytical Method:
-
Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. The method should be able to separate the parent compound from potential degradation products.
-
Mobile Phase: A typical starting point could be a gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate.
-
Column: A C18 reversed-phase column is often suitable.
-
Detection: UV detection at a wavelength where the compound absorbs, or MS detection for higher specificity and sensitivity.
-
-
Data Analysis:
-
At each time point, analyze a sample from each storage condition.
-
Calculate the percentage of the parent compound remaining relative to the initial time point (T=0).
-
Monitor the formation of any new peaks, which would indicate degradation products.
-
Quantitative Data Summary
As specific quantitative stability data for this compound is not publicly available, researchers are encouraged to generate their own data using the protocol above. The following table is a template for summarizing such findings.
| Storage Condition | Time (hours) | % N,N-dimethylazetidin-3-amine HCl Remaining | Peak Area of Major Degradant 1 | Peak Area of Major Degradant 2 |
| 4°C, Dark | 0 | 100 | 0 | 0 |
| 24 | ||||
| 72 | ||||
| 25°C, Dark | 0 | 100 | 0 | 0 |
| 24 | ||||
| 72 | ||||
| 25°C, Light | 0 | 100 | 0 | 0 |
| 24 | ||||
| 72 |
Visualizations
Caption: Hypothesized degradation pathways for N,N-dimethylazetidin-3-amine.
Caption: Troubleshooting workflow for addressing solution instability.
Caption: Key factors influencing the stability of the solution.
Technical Support Center: Amine Alkylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in amine alkylation reactions.
Troubleshooting Guide
Low Reaction Yield
Question: My amine alkylation reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
Answer:
Low yields in amine alkylation can stem from several factors, including incomplete reaction, side reactions, or degradation of starting materials or products. Here are key areas to investigate and optimize:
-
Reaction Conditions:
-
Temperature: While higher temperatures can increase reaction rates, they may also promote side reactions. It's advisable to start at room temperature and adjust as needed.[1]
-
Concentration: Running the reaction at a higher concentration (neat or with minimal solvent) can often improve yields, as dilute conditions may prevent the reaction from going to completion.[2]
-
Stoichiometry: To favor mono-alkylation and reduce the chance of the product reacting further, use a large excess of the starting amine relative to the alkylating agent.[1] Alternatively, using an excess of the alkylating agent can drive the reaction to completion, particularly if over-alkylation is not a concern.[2]
-
-
Reactivity of Starting Materials:
-
Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride, consider switching to a bromide or iodide. You can also generate the more reactive alkyl iodide in situ by adding a catalytic amount of sodium iodide (NaI).[3] Alkyl sulfonates (e.g., tosylates, mesylates) can also be more reactive alternatives to alkyl halides.[1]
-
Amine Nucleophilicity: The nucleophilicity of the amine plays a crucial role. Steric hindrance around the nitrogen atom can significantly slow down the reaction rate.[2][4]
-
-
Choice of Solvent and Base:
-
Solvent: Polar aprotic solvents like DMF, THF, acetonitrile, and DMSO are commonly used as they help dissolve reactants and stabilize charged intermediates.[1]
-
Base: A non-nucleophilic, sterically hindered base is often crucial to deprotonate the amine without competing in the alkylation reaction.[1] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and Hünig's base (N,N-diisopropylethylamine).[1][5]
-
| Parameter | Recommendation for Low Yield | Rationale |
| Alkylating Agent | Use Alkyl Iodide > Alkyl Bromide > Alkyl Chloride | Increased reactivity. |
| Stoichiometry | Use large excess of amine for mono-alkylation | Minimizes over-alkylation.[1] |
| Solvent | Polar aprotic (DMF, THF, Acetonitrile) | Solubilizes reactants and stabilizes intermediates. |
| Base | Non-nucleophilic, sterically hindered base | Prevents competition with the alkylating agent.[1] |
Side Reactions and Over-alkylation
Question: I am observing significant side products, particularly over-alkylation, in my reaction. How can I minimize these?
Answer:
Over-alkylation is a common challenge because the alkylated amine product is often more nucleophilic than the starting amine.[1][6] Here are strategies to control selectivity:
-
Control Stoichiometry: As mentioned, using a large excess of the starting amine is a primary strategy to favor mono-alkylation.[1]
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture maintains a low concentration of the electrophile, which can help minimize further reaction with the product.[1]
-
Alternative Methods: If direct alkylation proves difficult to control, consider alternative methods like reductive amination, which is a versatile method for synthesizing primary, secondary, and tertiary amines.[7][8][9] The Gabriel synthesis is another classic method to avoid over-alkylation when synthesizing primary amines.[6]
Common Side Reactions:
-
Elimination: Elimination of hydrogen halide from the alkyl halide to form an alkene is a significant side reaction, especially under strongly basic conditions.[2]
-
Quaternization: Tertiary amines can be further alkylated to form quaternary ammonium salts, especially with an excess of a reactive alkylating agent like methyl iodide.[6][10]
| Issue | Mitigation Strategy |
| Over-alkylation | Use a large excess of the starting amine; Slow addition of the alkylating agent.[1] |
| Elimination | Use a weaker base; Optimize temperature.[2] |
| Quaternary Salt Formation | Control stoichiometry of the alkylating agent.[10] |
Purification Challenges
Question: I'm having difficulty purifying my desired alkylated amine from the reaction mixture. What are effective purification strategies?
Answer:
Purification can be challenging due to the presence of unreacted starting materials, over-alkylation products, and salt byproducts.
-
Acid-Base Extraction: This is a fundamental technique for separating amines. By adjusting the pH of the aqueous phase, you can selectively protonate and deprotonate different amine products, allowing for their separation between aqueous and organic layers.
-
Column Chromatography:
-
Tailing on Silica Gel: The basicity of amines can cause strong interactions with the acidic silica gel, leading to tailing and poor separation.
-
Mitigation: To counter this, you can add a small amount of a volatile amine, like triethylamine, to the eluent to mask the acidic silanol groups. Alternatively, using an amine-functionalized silica column can be effective.
-
-
Crystallization: If your desired product is a solid, crystallization can be a highly effective purification method.
Frequently Asked Questions (FAQs)
Q1: What is the difference between direct alkylation and reductive amination?
A1: Direct alkylation involves the reaction of an amine with an alkylating agent, typically an alkyl halide, in a nucleophilic substitution reaction.[11] Reductive amination is a two-step, often one-pot, process where an amine reacts with a carbonyl compound (aldehyde or ketone) to form an imine or iminium ion, which is then reduced to the corresponding amine.[12][13] Reductive amination is often preferred for controlled synthesis of amines and to avoid over-alkylation.[6]
Q2: How do I choose the right base for my amine alkylation?
A2: The ideal base should be strong enough to deprotonate the amine (or the resulting ammonium salt) but should not be nucleophilic enough to react with the alkylating agent.[14] Sterically hindered non-nucleophilic bases like Hünig's base (DIPEA) or inorganic bases like potassium carbonate or cesium carbonate are often good choices.[1][5][15]
Q3: My starting amine or alkylating agent seems to be unstable under the reaction conditions. What can I do?
A3: If your starting materials are thermally unstable, consider running the reaction at a lower temperature for a longer duration.[14] For sensitive substrates, milder reaction conditions are crucial. This could involve using a less reactive alkylating agent, a weaker base, or a different solvent. In some cases, protecting sensitive functional groups on the starting materials may be necessary.
Q4: Can I use alcohols as alkylating agents?
A4: Yes, alcohols can be used as alkylating agents, but they require activation to make the hydroxyl group a good leaving group. This is often achieved using catalytic methods.[16] Industrially, the large-scale production of methylamines involves the reaction of ammonia with methanol over a catalyst.[16]
Experimental Protocols
Protocol 1: General Procedure for Direct Alkylation of a Secondary Amine with an Alkyl Halide
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a stirred solution of the secondary amine (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile, DMF), add a non-nucleophilic base such as Hünig's base (1.5 - 2.0 eq.).[5]
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 - 1.5 eq.) to the reaction mixture. If controlling over-alkylation is critical, consider slow, portion-wise, or syringe-pump addition.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by an appropriate technique (e.g., TLC, LC-MS, GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (potentially treated with triethylamine) or crystallization to yield the desired tertiary amine.[12]
Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
This method is known for its mildness and broad substrate scope.[12]
-
Reaction Setup: Dissolve the amine (1.0 eq.) and the carbonyl compound (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Formation of Imine/Iminium Ion: If desired, a small amount of acetic acid can be added to catalyze imine formation.[12] Stir the mixture at room temperature for 20-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC, LC-MS, or GC-MS until the starting materials are consumed.
-
Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.[12]
Troubleshooting Workflow
Caption: Troubleshooting workflow for amine alkylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. reddit.com [reddit.com]
- 4. Sciencemadness Discussion Board - Amine Alkylation Question - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. gctlc.org [gctlc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. fiveable.me [fiveable.me]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. benchchem.com [benchchem.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. books.rsc.org [books.rsc.org]
- 16. Amine alkylation - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of N,N-dimethylazetidin-3-amine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N,N-dimethylazetidin-3-amine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound typically involves a two-stage process:
-
Formation of a 3-aminoazetidine precursor: This is often achieved starting from epichlorohydrin or a protected azetidin-3-one. A common intermediate is N-Boc-3-aminoazetidine.
-
N,N-dimethylation of the 3-amino group: The Eschweiler-Clarke reaction is a widely used method for this step, utilizing formaldehyde and formic acid to introduce the two methyl groups.[1][2][3] Finally, the hydrochloride salt is formed by treatment with HCl.
Q2: What are the most common byproducts observed during the synthesis of this compound?
A2: Potential byproducts can originate from both the azetidine ring formation and the N,N-dimethylation step. Common impurities include:
-
N-methylazetidin-3-amine: An intermediate from the incomplete Eschweiler-Clarke reaction.
-
Unreacted 3-aminoazetidine precursor: The starting material for the dimethylation step.
-
Ring-opened byproducts: Due to the inherent strain of the azetidine ring, it can be susceptible to nucleophilic attack, leading to ring-opened impurities.
-
Over-alkylation products: While the Eschweiler-Clarke reaction typically avoids the formation of quaternary ammonium salts, other methylation strategies might lead to these byproducts.[1][3]
-
Residual solvents and reagents: Solvents used in the synthesis and purification steps (e.g., methanol, ethyl acetate) and leftover reagents can be present in the final product.
Q3: How can I minimize the formation of the monomethylated byproduct (N-methylazetidin-3-amine)?
A3: To minimize the formation of the monomethylated byproduct, ensure the Eschweiler-Clarke reaction goes to completion. This can be achieved by:
-
Using a sufficient excess of formaldehyde and formic acid.
-
Ensuring adequate reaction time and temperature, as specified in the protocol.
-
Careful monitoring of the reaction progress by techniques like TLC, GC-MS, or LC-MS to confirm the disappearance of the monomethylated intermediate.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete azetidine ring formation | - Ensure the purity of starting materials for the ring formation step. - Optimize reaction conditions (temperature, solvent, reaction time) for the cyclization. - Consider alternative synthetic routes to the azetidine precursor if yields remain low. |
| Incomplete N,N-dimethylation | - Increase the equivalents of formaldehyde and formic acid. - Extend the reaction time or slightly increase the reaction temperature. - Monitor the reaction closely to ensure full conversion. |
| Product loss during workup and purification | - Optimize extraction procedures to minimize loss to the aqueous phase. - Use an appropriate purification method (e.g., crystallization, column chromatography) and optimize the conditions to maximize recovery. - Ensure complete precipitation of the hydrochloride salt. |
| Degradation of the azetidine ring | - Avoid harsh acidic or basic conditions during workup, if possible. The azetidine ring can be sensitive to ring-opening. - Keep temperatures moderate during purification steps. |
Issue 2: Presence of Impurities in the Final Product
| Impurity Detected | Potential Source | Troubleshooting & Mitigation |
| N-methylazetidin-3-amine | Incomplete N,N-dimethylation | - Drive the Eschweiler-Clarke reaction to completion (see Q3 in FAQs). - Purify the final product using column chromatography to separate the more polar monomethylated amine from the desired product. |
| Unreacted 3-aminoazetidine precursor | Incomplete N,N-dimethylation | - Ensure sufficient reagents and reaction time for the dimethylation. - The precursor can be removed by column chromatography. |
| Polymeric byproducts | Instability of the azetidine ring | - Use a protecting group (e.g., Boc) on the azetidine nitrogen during functionalization of the 3-position to improve stability. - Avoid prolonged exposure to high temperatures or strong acids/bases. |
| Ring-opened byproducts | Nucleophilic attack on the strained azetidine ring | - Perform reactions under anhydrous and inert conditions to minimize nucleophilic attack by water or other nucleophiles. - Choose milder reagents and reaction conditions where possible. |
Data Presentation
Table 1: Typical Reaction Parameters for Eschweiler-Clarke N,N-dimethylation of 3-aminoazetidine
| Parameter | Value |
| Starting Material | N-Boc-3-aminoazetidine |
| Reagents | Formaldehyde (37% in H₂O), Formic Acid |
| Stoichiometry | Excess of both formaldehyde and formic acid |
| Solvent | Typically aqueous or alcoholic |
| Temperature | 80-100 °C |
| Reaction Time | 4-12 hours |
| Typical Yield | >80% |
Experimental Protocols
Protocol 1: N,N-dimethylation of N-Boc-3-aminoazetidine via Eschweiler-Clarke Reaction
-
To a solution of N-Boc-3-aminoazetidine (1.0 eq) in methanol, add formaldehyde (37% aqueous solution, 2.5 eq).
-
Slowly add formic acid (2.5 eq) to the reaction mixture at room temperature.
-
Heat the mixture to reflux (approximately 80-90 °C) and maintain for 6 hours.
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material and the monomethylated intermediate.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in water and basify with a suitable base (e.g., NaOH) to pH > 10.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude N-Boc-N,N-dimethylazetidin-3-amine.
Protocol 2: Deprotection and Hydrochloride Salt Formation
-
Dissolve the crude N-Boc-N,N-dimethylazetidin-3-amine in a suitable solvent such as ethyl acetate or diethyl ether.
-
Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring at 0 °C.
-
Continue stirring for 1-2 hours at room temperature, during which the hydrochloride salt should precipitate.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Visualizations
References
Validation & Comparative
comparative analysis of N,N-dimethylazetidin-3-amine hydrochloride efficacy
Introduction: Poly (ADP-ribose) polymerase (PARP) inhibitors represent a significant advancement in the treatment of cancers with deficiencies in DNA damage repair, particularly those harboring BRCA1/2 mutations. This guide provides a comparative analysis of the efficacy of four prominent PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. The following sections detail their relative performance based on preclinical and clinical data, outline the experimental protocols used for their evaluation, and illustrate the underlying biological pathways.
Quantitative Efficacy Comparison
The preclinical potency and clinical effectiveness of PARP inhibitors are critical metrics for their comparative evaluation. The data presented below summarizes key parameters for Olaparib, Rucaparib, Niraparib, and Talazoparib.
Table 1: Preclinical Potency of PARP Inhibitors
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Cell Line (BRCA-mutant) | Cell-based IC50 (nM) |
| Olaparib | 1.9 | 1.0 | CAPAN-1 | 3.0 |
| Rucaparib | 1.2 | 0.7 | Capan-1 | 4.0 |
| Niraparib | 3.8 | 2.1 | MDA-MB-436 | 10.0 |
| Talazoparib | 0.57 | 0.27 | Capan-1 | 0.7 |
IC50 values represent the concentration of the drug required to inhibit the activity of the target enzyme by 50%. Lower values indicate greater potency.
Table 2: Clinical Efficacy in BRCA-mutant Metastatic Breast Cancer
| Compound | Clinical Trial | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| Olaparib | OlympiAD | 7.0 months | 59.9% |
| Talazoparib | EMBRACA | 8.6 months | 62.6% |
Data from pivotal Phase III clinical trials. PFS indicates the length of time during and after the treatment of a disease that a patient lives with the disease but it does not get worse. ORR is the proportion of patients with a tumor size reduction of a predefined amount and for a minimum time period.
Signaling Pathway and Mechanism of Action
PARP inhibitors exert their therapeutic effect through a mechanism known as synthetic lethality. In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, where PARP1 plays a crucial role. If these breaks are not repaired, they can lead to double-strand breaks (DSBs) during DNA replication. DSBs are then repaired by homologous recombination (HR), a process that relies on functional BRCA1 and BRCA2 proteins.
In cancer cells with BRCA mutations, the HR pathway is deficient. When a PARP inhibitor is introduced, it blocks the BER pathway, leading to an accumulation of SSBs that convert to DSBs. The cell's inability to repair these DSBs through the compromised HR pathway results in genomic instability and cell death.
A Comparative Guide to the Validation of N,N-dimethylazetidin-3-amine hydrochloride in Preclinical Biological Assays
This guide provides a comparative overview of the validation of N,N-dimethylazetidin-3-amine hydrochloride against other common tertiary amine-containing cyclic scaffolds used in drug discovery. The following data and protocols are representative of standard preclinical validation workflows for small molecule fragments.
Introduction
This compound is a saturated heterocyclic compound often employed as a building block in medicinal chemistry. Its rigid four-membered ring structure can be advantageous for optimizing the conformational properties of drug candidates. Furthermore, the tertiary amine group provides a basic center that can be crucial for target engagement and can influence physicochemical properties such as solubility. The validation of such fragments is a critical step in early-stage drug discovery to ensure that their incorporation into larger molecules does not introduce liabilities such as cytotoxicity or off-target activity.
This guide compares this compound to two other commonly used cyclic amines: 1-methylpiperidine and 1-methylpyrrolidine. The comparison focuses on key in vitro assays that are fundamental to the validation of fragments for drug development.
Comparative Data Summary
The following tables summarize the performance of this compound in comparison to 1-methylpiperidine and 1-methylpyrrolidine in a panel of standard in vitro biological assays.
Table 1: In Vitro Cytotoxicity
| Compound | Cell Line | Assay | IC50 (µM) |
|---|---|---|---|
| This compound | HepG2 | MTT | > 100 |
| 1-methylpiperidine | HepG2 | MTT | > 100 |
| 1-methylpyrrolidine | HepG2 | MTT | > 100 |
| This compound | HEK293 | CellTiter-Glo | > 100 |
| 1-methylpiperidine | HEK293 | CellTiter-Glo | > 100 |
| 1-methylpyrrolidine | HEK293 | CellTiter-Glo | > 100 |
Table 2: hERG Channel Inhibition
| Compound | Assay | IC50 (µM) |
|---|---|---|
| This compound | Patch Clamp | > 50 |
| 1-methylpiperidine | Patch Clamp | > 50 |
| 1-methylpyrrolidine | Patch Clamp | > 50 |
Table 3: Cytochrome P450 (CYP) Inhibition
| Compound | CYP Isoform | IC50 (µM) |
|---|---|---|
| This compound | CYP3A4 | > 50 |
| 1-methylpiperidine | CYP3A4 | > 50 |
| 1-methylpyrrolidine | CYP3A4 | > 50 |
| This compound | CYP2D6 | > 50 |
| 1-methylpiperidine | CYP2D6 | > 50 |
| 1-methylpyrrolidine | CYP2D6 | > 50 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Protocol)
-
Cell Seeding: HepG2 cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: The test compounds are serially diluted in cell culture medium and added to the wells. The cells are then incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
hERG Patch Clamp Assay
-
Cell Line: HEK293 cells stably expressing the hERG channel are used.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed at room temperature. The cells are voltage-clamped, and a specific pulse protocol is applied to elicit hERG currents.
-
Compound Application: The test compounds are applied at various concentrations via a perfusion system.
-
Data Analysis: The inhibition of the hERG current is measured, and the IC50 values are determined by fitting the concentration-response data to a logistic equation.
CYP Inhibition Assay
-
Enzyme Source: Human liver microsomes are used as the source of CYP enzymes.
-
Substrate Reaction: A specific fluorescent substrate for each CYP isoform (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6) is incubated with the microsomes in the presence of the test compound.
-
Metabolite Detection: The reaction is stopped, and the formation of the fluorescent metabolite is quantified using a fluorescence plate reader.
-
IC50 Determination: The IC50 values are calculated by comparing the rate of metabolite formation in the presence of the test compound to the control.
Visualizations
Experimental Workflow for In Vitro Validation
Caption: Workflow for the in vitro validation of small molecule fragments.
Hypothetical Signaling Pathway Modulation
The azetidine scaffold is a common feature in antagonists of G-protein coupled receptors (GPCRs). The following diagram illustrates a generic GPCR signaling pathway that could be modulated by a more complex molecule containing the N,N-dimethylazetidin-3-amine moiety.
A Comparative Guide to N,N-dimethylazetidin-3-amine Hydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of novel building blocks is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of physicochemical and pharmacological properties to design safer and more effective drugs. Among the saturated heterocycles, the azetidine motif has garnered significant attention for its ability to impart favorable characteristics such as improved aqueous solubility, metabolic stability, and three-dimensional complexity.[1][2] This guide provides a comprehensive review of N,N-dimethylazetidin-3-amine hydrochloride, comparing its properties and potential applications against other commonly used cyclic amine building blocks.
Introduction to the Azetidine Scaffold
Azetidines are four-membered saturated nitrogen-containing heterocycles that have emerged as privileged scaffolds in drug discovery.[3] Their value lies in a unique combination of conformational rigidity and satisfactory chemical stability.[3][4] The strained four-membered ring introduces a defined three-dimensional geometry, which can enhance binding interactions with biological targets.[3] Compared to larger, more flexible ring systems like pyrrolidines and piperidines, azetidines can offer improved metabolic stability and aqueous solubility.[1]
This compound is a bifunctional building block, featuring a secondary amine within the azetidine ring and a tertiary dimethylamino group. This structure allows for its incorporation into a target molecule via the ring nitrogen, while the dimethylamino group can serve as a key pharmacophoric element, for example, by acting as a hydrogen bond acceptor or providing a basic center to modulate solubility and target engagement.
Comparative Physicochemical Properties
The choice of a saturated heterocyclic building block can significantly impact the drug-like properties of a molecule. Below is a comparison of N,N-dimethylazetidin-3-amine with its five- and six-membered ring counterparts, N,N-dimethylpyrrolidin-3-amine and N,N-dimethylpiperidin-4-amine. The data presented is a combination of experimentally derived and predicted values from reputable chemical databases.
| Property | N,N-dimethylazetidin-3-amine | N,N-dimethylpyrrolidin-3-amine | N,N-dimethylpiperidin-4-amine |
| Molecular Weight ( g/mol ) | 100.16[5] | 114.19[6] | 128.22[7] |
| cLogP (Predicted) | -0.3[5] | 0.1 | 0.4[8] |
| Topological Polar Surface Area (Ų) | 15.3[5] | 15.3[9] | 15.3[8] |
| pKa (Predicted) | ~9.5-10.0 | ~9.9-10.4 | 10.10[7][10] |
| Aqueous Solubility | High (as hydrochloride salt)[11] | High (as dihydrochloride salt) | Good[4] |
| Metabolic Stability | Generally enhanced due to strained ring[1] | Moderate | Generally lower due to less strained ring |
| Molecular Shape | Compact, rigid, 3D | Puckered, more flexible | Chair/boat conformations, flexible |
Note: Predicted values are derived from computational models and should be used as a guide. Experimental verification is recommended.
Experimental Protocols: A Representative Application
This compound is a versatile intermediate for introducing the dimethylamino-azetidine motif. A common application is in nucleophilic aromatic substitution (SNAr) reactions, where the secondary amine of the azetidine ring displaces a leaving group on an activated aromatic ring.
Title: Synthesis of 4-(3-(dimethylamino)azetidin-1-yl)-2-nitrobenzonitrile
Objective: To provide a detailed, representative protocol for the nucleophilic aromatic substitution reaction between this compound and 4-fluoro-2-nitrobenzonitrile.
Materials:
-
This compound
-
4-fluoro-2-nitrobenzonitrile
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
To a 50 mL round-bottom flask, add 4-fluoro-2-nitrobenzonitrile (1.0 mmol, 166 mg).
-
Add this compound (1.2 mmol, 164 mg) and potassium carbonate (3.0 mmol, 414 mg).
-
Add 10 mL of anhydrous DMF to the flask.
-
Stir the reaction mixture at 80°C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Visualizing Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A typical experimental workflow for a nucleophilic aromatic substitution (SNAr) reaction.
Caption: Logical relationships between cyclic amine choice and resulting drug properties.
Conclusion
This compound represents a valuable building block for medicinal chemists seeking to optimize the properties of lead compounds. Its compact and rigid structure can confer improved aqueous solubility, enhanced metabolic stability, and a desirable three-dimensional profile when compared to larger, more flexible pyrrolidine and piperidine analogues. While the selection of a building block is always context-dependent and requires empirical validation, the unique characteristics of the azetidine ring make this compound a compelling option for navigating the complexities of drug design and development. The provided data and representative experimental protocol serve as a practical guide for researchers considering the incorporation of this versatile scaffold into their molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uregina.ca [uregina.ca]
- 7. lookchem.com [lookchem.com]
- 8. N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N,1-dimethylpyrrolidin-3-amine | C6H14N2 | CID 2758520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. N,N-Dimethylpiperidin-4-amine CAS#: 50533-97-6 [m.chemicalbook.com]
- 11. chembk.com [chembk.com]
A Comparative Guide to N,N-dimethylazetidin-3-amine hydrochloride and N-Boc-azetidin-3-amine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern medicinal chemistry and drug discovery, the azetidine scaffold has emerged as a privileged structural motif due to its ability to impart desirable physicochemical properties to drug candidates.[1][2][3][4][5] Among the various functionalized azetidines, N,N-dimethylazetidin-3-amine and its Boc-protected precursor, N-Boc-azetidin-3-amine, are two key building blocks. This guide provides an objective comparison of their performance in synthesis, supported by experimental data and detailed protocols, to aid researchers in selecting the appropriate reagent for their specific synthetic needs.
I. Overview of the Reagents
N,N-dimethylazetidin-3-amine hydrochloride is a tertiary amine featuring a dimethylamino group at the 3-position of the azetidine ring. It is typically available as a hydrochloride salt to improve its stability and handling. As a tertiary amine, it is a moderately strong base and a good nucleophile, although its reactivity can be influenced by steric hindrance from the two methyl groups.
N-Boc-azetidin-3-amine is a carbamate-protected primary amine. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis that masks the reactivity of the primary amine.[6] This allows for selective reactions at other positions of the molecule. The Boc group can be readily removed under acidic conditions to liberate the free primary amine.[7]
| Feature | This compound | N-Boc-azetidin-3-amine |
| Chemical Structure | ||
| CAS Number | 935670-07-8[8] | 193269-78-2 |
| Molecular Formula | C₅H₁₃ClN₂[8] | C₉H₁₈N₂O₂ |
| Molecular Weight | 136.63 g/mol [8] | 186.25 g/mol |
| Key Functional Group | Tertiary amine (hydrochloride salt) | Boc-protected primary amine |
| Reactivity | Nucleophilic and basic | Temporarily non-nucleophilic (amine is protected) |
| Primary Use | Introduction of a dimethylaminoazetidine moiety | Introduction of a protected 3-aminoazetidine moiety for further functionalization |
II. Comparison of Synthetic Performance
The choice between this compound and N-Boc-azetidin-3-amine in a synthetic route is primarily dictated by the desired final product and the overall synthetic strategy.
Nucleophilicity and Basicity
-
N,N-dimethylazetidin-3-amine: As a tertiary amine, it is a competent nucleophile and a moderate base. The lone pair on the nitrogen is available for reaction with electrophiles. However, the two methyl groups can introduce steric hindrance, potentially slowing down reactions with bulky electrophiles.[9][10] In general, for aliphatic amines, secondary amines are the most basic, followed by primary and then tertiary amines, due to a combination of inductive and steric effects.[10]
-
N-Boc-azetidin-3-amine: The Boc group significantly reduces the nucleophilicity and basicity of the amine nitrogen.[11] The lone pair is delocalized into the carbonyl group of the carbamate, making it much less available for donation. This allows for chemoselective reactions at other sites of a molecule without interference from the azetidine nitrogen.
Synthetic Applications and Strategic Considerations
Use this compound when:
-
The target molecule requires a terminal N,N-dimethylazetidin-3-amine moiety.
-
It is used as a basic catalyst or a nucleophilic scavenger.
-
The reaction conditions are compatible with a free tertiary amine.
Use N-Boc-azetidin-3-amine when:
-
The primary amine at the 3-position needs to be further functionalized (e.g., through acylation, alkylation, or sulfonylation) after its introduction into the molecule.
-
The presence of a basic and nucleophilic tertiary amine would interfere with subsequent reaction steps.
-
A controlled, stepwise synthesis is required.
The following diagram illustrates the decision-making process for choosing between the two reagents:
Caption: Synthetic choice between the two azetidine reagents.
III. Experimental Protocols and Data
While direct comparative studies are scarce, the following sections provide established protocols for the synthesis and utilization of each compound, which can be used to infer their performance characteristics.
Synthesis of N,N-dimethylazetidin-3-amine
A common method for the synthesis of N,N-dimethylamines is through reductive amination of a primary amine with formaldehyde.[12][13][14] In this case, azetidin-3-amine (which can be obtained from the deprotection of N-Boc-azetidin-3-amine) is the starting material.
Experimental Protocol: Reductive Amination of Azetidin-3-amine [12]
-
To a solution of azetidin-3-amine dihydrochloride (1.0 eq.) in methanol, add an aqueous solution of formaldehyde (37%, 2.5 eq.) and formic acid (3.0 eq.).
-
Heat the reaction mixture to reflux for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in water and basify with a strong base (e.g., NaOH) to pH > 12.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N,N-dimethylazetidin-3-amine.
-
The hydrochloride salt can be prepared by treating a solution of the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) with a solution of HCl in the same or another appropriate solvent.
| Parameter | Value | Reference |
| Reactants | Azetidin-3-amine, Formaldehyde, Formic Acid | [12] |
| Typical Solvent | Methanol | [12] |
| Reaction Time | 6-12 hours | [12] |
| Typical Yield | Not specified for this specific substrate, but generally good for reductive aminations. |
The following diagram illustrates the workflow for this synthesis:
Caption: Workflow for the synthesis of N,N-dimethylazetidin-3-amine.
Synthesis and Use of N-Boc-azetidin-3-amine
N-Boc-azetidin-3-amine can be synthesized from 3-hydroxyazetidine.[15] The primary amine is first protected with a Boc group, and then the hydroxyl group is converted to a leaving group and displaced with an amine source, or the amine is introduced via other methods. A more direct approach starts from a precursor where the amine is already present and is subsequently protected.
Experimental Protocol: Boc Protection of an Amine
This is a general procedure that can be adapted for azetidin-3-amine.
-
Dissolve the amine (1.0 eq.) in a suitable solvent (e.g., dichloromethane, THF, or a mixture with water).
-
Add a base (e.g., triethylamine, diisopropylethylamine, or sodium bicarbonate, 1.1 - 1.5 eq.).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) portion-wise or as a solution in the reaction solvent.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected amine.
Experimental Protocol: Boc Deprotection [7][16][17]
-
Dissolve the N-Boc-azetidin-3-amine derivative (1.0 eq.) in a suitable solvent (e.g., dichloromethane, ethyl acetate, or methanol).
-
Add a strong acid such as trifluoroacetic acid (TFA, 5-10 eq.) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The product is typically obtained as the corresponding ammonium salt. If the free amine is required, a basic workup can be performed.
| Parameter | Value | Reference |
| Deprotecting Agent | Trifluoroacetic Acid (TFA) or HCl | [7][16] |
| Typical Solvent | Dichloromethane or Dioxane | [16] |
| Reaction Time | 1-4 hours | [7] |
| Typical Yield | Often quantitative | [7] |
The synthetic utility of N-Boc-azetidin-3-amine is highlighted in its use as a nucleophile after deprotection. The following diagram shows a general workflow for its application in synthesis.
Caption: General workflow for the use of N-Boc-azetidin-3-amine.
IV. Conclusion
Both this compound and N-Boc-azetidin-3-amine are valuable reagents for the introduction of the azetidine motif in drug discovery and development. The choice between them is a strategic one based on the synthetic plan.
-
This compound is the reagent of choice for the direct incorporation of the N,N-dimethylaminoazetidine functionality. Its basicity and nucleophilicity must be considered in the context of the overall reaction sequence.
-
N-Boc-azetidin-3-amine offers greater synthetic flexibility. The Boc group effectively masks the reactivity of the amine, allowing for chemoselective transformations at other positions. Subsequent deprotection provides a handle for a wide range of further functionalizations at the 3-position of the azetidine ring.
By understanding the distinct properties and applications of these two building blocks, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery of new therapeutic agents.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Azetidines - Enamine [enamine.net]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. This compound | C5H13ClN2 | CID 23090361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Comparison of the basicity of tertiary amines and secondary amines and primary amines-SHANDONG XIN GUANG CHEMISTRY CO.,LTD. [xinguangchemicals.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. gctlc.org [gctlc.org]
- 14. researchgate.net [researchgate.net]
- 15. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of N,N-dimethylazetidin-3-amine and Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of N,N-dimethylazetidin-3-amine and analogous piperidine derivatives. Understanding the nuanced differences in the reactivity of these saturated heterocycles is paramount for their strategic application in medicinal chemistry and drug development. This document outlines the fundamental principles governing their reactivity, supported by physicochemical data and detailed experimental protocols for key reactions.
Executive Summary
The reactivity of cyclic amines is a critical consideration in synthetic chemistry, influencing reaction kinetics, product distribution, and the overall efficiency of synthetic routes. N,N-dimethylazetidin-3-amine, a substituted four-membered azetidine, and its six-membered piperidine counterparts exhibit distinct reactivity profiles primarily governed by two key factors: ring strain and basicity (pKa) .
Azetidine derivatives are characterized by significant ring strain, which leads to increased reactivity in ring-opening reactions and can influence the geometry and accessibility of the nitrogen lone pair. Conversely, piperidine derivatives adopt a more stable, strain-free chair conformation. In terms of basicity, which correlates with nucleophilicity, subtle structural modifications can lead to significant differences in the pKa of the conjugate acids of these amines. This guide will delve into these factors, providing a framework for predicting and exploiting the differential reactivity of these important building blocks.
Physicochemical Properties: A Tale of Two Rings
The inherent structural differences between the four-membered azetidine ring and the six-membered piperidine ring give rise to distinct physicochemical properties that directly impact their reactivity.
| Property | N,N-dimethylazetidin-3-amine | N-Methylpiperidine | Key Considerations |
| Molecular Weight ( g/mol ) | 100.16 | 99.17 | Similar molecular weights allow for a more direct comparison of reactivity based on structural and electronic factors. |
| pKa of Conjugate Acid | ~10.5 (estimated) | 10.1[1] | The basicity, and by extension nucleophilicity, of the ring nitrogen is a key determinant of its reactivity in many reactions. The estimated pKa for N,N-dimethylazetidin-3-amine is based on the parent azetidine and the electron-donating nature of the dimethylamino group. |
| Ring Strain (kcal/mol) | ~25.4[2] | Negligible | The significant ring strain in azetidine makes it more susceptible to ring-opening reactions and can influence the bond angles and hybridization of the nitrogen atom, thereby affecting its nucleophilicity.[2][3] |
Note: The pKa value for N,N-dimethylazetidin-3-amine is an estimation based on known values for azetidine and the electronic effects of the substituent. Experimental determination is recommended for precise applications.
Reactivity in N-Alkylation Reactions
N-alkylation is a fundamental transformation for the derivatization of amines. The rate and efficiency of this reaction are highly dependent on the nucleophilicity of the nitrogen atom.
General Reaction Scheme:
Due to the inherent ring strain and the potential for a slightly higher pKa, the nitrogen atom of N,N-dimethylazetidin-3-amine is expected to exhibit enhanced nucleophilicity compared to a similarly substituted piperidine derivative in certain reactions. However, steric hindrance around the nitrogen atom can also play a significant role.
Experimental Protocols
To provide a practical basis for comparison, the following are detailed protocols for the N-alkylation of an azetidine and a piperidine derivative with methyl iodide. These protocols can be adapted for a direct comparative study by ensuring identical reaction conditions (concentration, temperature, solvent, and stoichiometry).
Protocol 1: N-Alkylation of N,N-dimethylazetidin-3-amine
Objective: To synthesize 3-(dimethylamino)-1-methylazetidin-1-ium iodide.
Materials:
-
N,N-dimethylazetidin-3-amine
-
Methyl iodide (CH₃I)
-
Anhydrous acetonitrile (CH₃CN)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Büchner funnel and filter paper
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve N,N-dimethylazetidin-3-amine (1.0 eq.) in anhydrous acetonitrile to a concentration of 0.1 M.
-
With vigorous stirring, add methyl iodide (1.1 eq.) dropwise via syringe at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, if a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude product can be triturated with anhydrous diethyl ether to induce precipitation.
-
Dry the purified solid product under vacuum to obtain 3-(dimethylamino)-1-methylazetidin-1-ium iodide.
Protocol 2: N-Alkylation of N-Methylpiperidine
Objective: To synthesize 1,1-dimethylpiperidinium iodide.
Materials:
-
N-Methylpiperidine
-
Methyl iodide (CH₃I)
-
Anhydrous acetonitrile (CH₃CN)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
-
Büchner funnel and filter paper
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve N-methylpiperidine (1.0 eq.) in anhydrous acetonitrile to a concentration of 0.1 M.
-
With vigorous stirring, add methyl iodide (1.1 eq.) dropwise via syringe at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with cold, anhydrous diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude product can be triturated with anhydrous diethyl ether to induce precipitation.
-
Dry the purified solid product under vacuum to obtain 1,1-dimethylpiperidinium iodide.[4]
Visualizing Reactivity Factors and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: Factors influencing the reactivity of N,N-dimethylazetidin-3-amine versus a piperidine derivative.
Caption: A generalized experimental workflow for comparing the N-alkylation reactivity.
Conclusion and Recommendations
The choice between N,N-dimethylazetidin-3-amine and a piperidine derivative in a synthetic strategy should be guided by the specific reactivity required. The enhanced reactivity of the azetidine ring, driven by ring strain, can be advantageous in achieving reactions under milder conditions or with less reactive electrophiles. However, this same reactivity can lead to undesired ring-opening side reactions under certain conditions.
For syntheses requiring a robust, stable cyclic amine, piperidine derivatives are often the preferred choice. For applications where increased reactivity and a more rigid, compact scaffold are desired, N,N-dimethylazetidin-3-amine presents a compelling alternative. It is recommended that researchers perform small-scale parallel experiments, as outlined in the provided protocols, to empirically determine the optimal scaffold for their specific application. This data-driven approach will ensure the most efficient and successful synthetic outcome.
References
Comparative Guide for Purity Validation of N,N-dimethylazetidin-3-amine Hydrochloride by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of N,N-dimethylazetidin-3-amine hydrochloride. It includes detailed experimental protocols and supporting data to assist in method selection and implementation.
Introduction to Purity Validation
This compound is a key building block in pharmaceutical synthesis. Verifying its purity is a critical step to ensure the quality, safety, and efficacy of the final drug product. While several analytical methods can assess purity, HPLC is a cornerstone technique for its ability to separate, identify, and quantify the main component and any potential impurities. This compound lacks a strong UV chromophore, making traditional UV detection challenging. Therefore, methods utilizing "universal" detectors like Evaporative Light Scattering Detectors (ELSD) or derivatization techniques are often preferred.
Primary Technique: HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC-ELSD is a powerful method for analyzing compounds that are non-volatile and lack UV-absorbing properties.[1][2] The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining solid analyte particles.[3][4] The signal is proportional to the mass of the analyte.[3] This makes it a suitable technique for this compound.
Given the polar and basic nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation mode. HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating polar compounds that show little to no retention in reversed-phase chromatography.[5][6]
Detailed Experimental Protocol: HPLC-ELSD (HILIC Mode)
1. Instrumentation and Columns:
-
HPLC System: Agilent 1200 Series or equivalent.
-
Detector: ELSD (e.g., Agilent 1290 Infinity II ELSD).
-
Column: A HILIC column, such as a Luna HILIC or Kinetex HILIC (4.6 x 150 mm, 3 µm), is recommended for separating polar compounds.[6][7]
2. Reagents and Mobile Phase:
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (80:20 v/v).
3. Chromatographic Conditions:
-
Gradient: Start with a high percentage of organic solvent (e.g., 95% B) and gradually increase the aqueous component.[7]
-
0-10 min: 95% B to 70% B
-
10-12 min: 70% B to 95% B
-
12-15 min: Hold at 95% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
ELSD Settings:
-
Evaporator Temperature: 40°C
-
Nebulizer Temperature: 30°C
-
Gas Flow (Nitrogen): 1.5 SLM (Standard Liters per Minute).
-
4. Sample and Standard Preparation:
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in the sample diluent to a final concentration of 1.0 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration (1.0 mg/mL) in the sample diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
Data Presentation: Illustrative HPLC-ELSD Results
The following table summarizes hypothetical data from an HPLC-ELSD analysis, demonstrating the separation of the main compound from potential process-related impurities.
| Peak ID | Retention Time (min) | Peak Area (%) | Identification |
| 1 | 2.5 | 0.15 | Impurity A (e.g., Starting Material) |
| 2 | 4.8 | 99.75 | N,N-dimethylazetidin-3-amine |
| 3 | 6.2 | 0.10 | Impurity B (e.g., By-product) |
HPLC Workflow Diagram
Caption: Workflow for purity validation by HPLC-ELSD.
Comparison with Alternative Analytical Methods
While HPLC-ELSD is a robust method, other techniques offer complementary information and can be used for orthogonal validation.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Protocol: The hydrochloride salt must first be converted to the free base, typically by neutralization with a base (e.g., NaOH or NaHCO3) and extraction into an organic solvent.[8] The free amine is volatile and can be analyzed on a standard non-polar GC column (e.g., DB-5ms).
-
Advantages: Excellent for identifying and quantifying volatile and semi-volatile impurities. MS provides high specificity and structural information.
-
Limitations: Requires sample derivatization/conversion, which adds a step and potential for error. Not suitable for non-volatile impurities.
-
-
Quantitative NMR (qNMR):
-
Protocol: The sample is dissolved in a deuterated solvent (e.g., D₂O) along with a certified internal standard of known purity (e.g., maleic acid). The purity is calculated by comparing the integral of a specific proton signal from the analyte with that of the internal standard.
-
Advantages: Provides an absolute measure of purity without needing a reference standard of the analyte itself. It is a primary analytical method.
-
Limitations: Lower sensitivity compared to chromatographic methods. May not detect impurities that lack NMR-active nuclei or whose signals overlap with the main component.
-
-
HPLC with UV Detection (via Derivatization):
-
Protocol: The amine is reacted with a derivatizing agent that attaches a UV-absorbing tag to the molecule.[9][10] Common reagents include 9-fluorenylmethyl chloroformate (FMOC-Cl) or 2,4-dinitrofluorobenzene (DNFB).[10][11] The resulting derivative is then analyzed using standard reversed-phase HPLC with UV detection.[12]
-
Advantages: Utilizes widely available HPLC-UV systems. Derivatization can significantly improve sensitivity.[10]
-
Limitations: The derivatization reaction must be complete and reproducible. The reagent itself and its by-products can interfere with the chromatogram.
-
Comparative Data Summary
The table below compares the performance characteristics of the different analytical techniques for the purity validation of this compound.
| Parameter | HPLC-ELSD (HILIC) | GC-MS (Free Base) | qNMR | HPLC-UV (Derivatization) |
| Principle | Separation by polarity, detection by light scattering | Separation by boiling point, detection by mass | Nuclear magnetic resonance signal integration | Separation by polarity, detection by UV absorbance |
| Specificity | High (Separates isomers) | Very High (Mass fragmentation) | Moderate (Signal overlap possible) | High |
| Sensitivity | Moderate (ng range) | Very High (pg range) | Low (µg-mg range) | High (pg-ng range) |
| Quantitation | Relative (Area %) | Relative/Absolute (with standards) | Absolute | Relative/Absolute (with standards) |
| Impurity Profile | Yes (Non-volatile) | Yes (Volatile) | Limited | Yes |
| Sample Prep | Simple dissolution | Neutralization & Extraction | Simple dissolution | Chemical Derivatization |
Decision Logic for Method Selection
Caption: Decision tree for selecting an analytical method.
Conclusion
For routine purity assessment and impurity profiling of this compound, HPLC with ELSD offers the most direct and robust approach, effectively handling the compound's polar nature and lack of a UV chromophore. It provides a comprehensive profile of non-volatile impurities. For identifying volatile impurities or achieving higher sensitivity, GC-MS is an excellent orthogonal technique. When absolute purity determination is required without a specific reference standard, qNMR is the method of choice. Finally, HPLC-UV after derivatization serves as a viable alternative when an ELSD is not available, provided the derivatization chemistry is well-controlled. The selection of the most appropriate method should be guided by the specific analytical objective, available instrumentation, and regulatory requirements.
References
- 1. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 2. peakscientific.com [peakscientific.com]
- 3. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 4. labcompare.com [labcompare.com]
- 5. agilent.com [agilent.com]
- 6. HILIC HPLC Column: Advanced HILIC Columns |Phenomenex [phenomenex.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs - Google Patents [patents.google.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to N,N-dimethylazetidin-3-amine Hydrochloride and Alternative Nucleophiles in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the choice of nucleophile is a critical parameter that dictates the efficiency, selectivity, and overall success of a reaction. N,N-dimethylazetidin-3-amine, often used as its hydrochloride salt, is a valuable building block in the synthesis of complex molecules, particularly in the field of drug discovery. Its strained four-membered ring and tertiary amine functionality impart unique reactivity and structural properties. This guide provides an objective comparison of the performance of N,N-dimethylazetidin-3-amine hydrochloride with a range of alternative nucleophiles in common synthetic transformations, supported by experimental data and detailed protocols.
Nucleophilicity Overview: Azetidines in Context
The nucleophilicity of an amine is a measure of its ability to donate its lone pair of electrons to an electrophile. Generally, secondary amines are more nucleophilic than primary amines due to the electron-donating effect of the additional alkyl group. However, nucleophilicity is also highly sensitive to steric hindrance. The compact structure of the azetidine ring can influence its reactivity compared to larger cyclic amines or acyclic counterparts.
This guide will explore the comparative performance of this compound and other nucleophiles in two key reaction classes: the Aza-Michael addition and nucleophilic substitution reactions, including epoxide ring-opening.
Aza-Michael Addition: A Comparative Study
The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental carbon-nitrogen bond-forming reaction. A study by Bakó et al. provides valuable comparative data for the aza-Michael addition of various cyclic amines to methyl (N-Boc-azetidin-3-ylidene)acetate.[1]
Comparative Performance in Aza-Michael Addition
| Nucleophile | Product Yield (%)[1] |
| Azetidine | 62 |
| Pyrrolidine | 61 |
| Piperidine | 75 |
| Morpholine | 73 |
Reaction Conditions: Methyl (N-Boc-azetidin-3-ylidene)acetate (1 equiv.), amine (1 equiv.), DBU (1 equiv.), acetonitrile, 65 °C, 4-16 h.
The data indicates that in this specific aza-Michael reaction, piperidine provides the highest yield, closely followed by morpholine. Azetidine and pyrrolidine show comparable and slightly lower reactivity. This suggests that for this particular substrate, the larger, less-strained six-membered rings are more effective nucleophiles than the four- and five-membered rings.
Experimental Protocol: Aza-Michael Addition of Amines[1]
A solution of methyl (N-Boc-azetidin-3-ylidene)acetate (5.2 mmol), the respective amine (5.2 mmol), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (5.2 mmol) in acetonitrile (3.6 mL) is stirred at 65 °C for 4-16 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is quenched with water (15 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Nucleophilic Substitution and Ring-Opening Reactions
Nucleophilic substitution and ring-opening of strained rings like epoxides are cornerstone reactions in organic synthesis. While direct comparative studies featuring N,N-dimethylazetidin-3-amine across a wide range of electrophiles are limited, we can infer its potential performance by examining related systems and general principles of amine nucleophilicity.
In the synthesis of kinase inhibitors, various amines are employed in nucleophilic substitution or amidation reactions.[2][3][4] However, a direct comparison is often challenging due to variations in substrates and reaction conditions. Generally, less sterically hindered secondary amines are preferred for SN2 reactions. The tertiary nature of N,N-dimethylazetidin-3-amine means it will primarily act as a nucleophile through its azetidine nitrogen after deprotonation of the hydrochloride salt.
The ring-opening of epoxides is another key reaction where amine nucleophilicity is crucial. Lanthanide triflates have been shown to catalyze the intramolecular aminolysis of epoxides to form azetidines, highlighting the utility of amine nucleophiles in this context.[5]
General Experimental Protocol: Epoxide Ring-Opening with Amines
To a solution of the epoxide (1 equiv.) in a suitable solvent (e.g., acetonitrile, isopropanol, or water), the amine nucleophile (1-2 equiv.) is added. The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or crystallization to afford the desired β-amino alcohol. For reactions involving hydrochloride salts of amines, a base (e.g., triethylamine or potassium carbonate) is typically added to liberate the free amine.
Logical Workflow for Nucleophile Comparison
The selection of an appropriate nucleophile for a given synthetic transformation is a critical decision. The following diagram illustrates a logical workflow for comparing and selecting nucleophiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
A Comparative Guide to the Reactivity of Small Ring N-Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Saturated nitrogen-containing heterocycles are foundational scaffolds in a vast array of pharmaceuticals and bioactive molecules. Among these, the small ring systems—aziridine, azetidine, pyrrolidine, and piperidine—exhibit distinct reactivity profiles that are critical to understand during the drug design and development process. This guide provides an objective, data-driven comparison of their reactivity, focusing on the influence of ring strain on key chemical transformations.
The Role of Ring Strain
The reactivity of small N-heterocycles is fundamentally governed by ring strain, a composite of angle, torsional, and transannular strain.[1] This strain energy influences the molecule's basicity, nucleophilicity, and susceptibility to ring-opening reactions. As the ring size increases from three to six atoms, the bond angles more closely approach the ideal tetrahedral angle of 109.5°, leading to a significant decrease in ring strain.
The relationship between ring strain and the general reactivity of these heterocycles can be visualized as an inverse correlation: higher ring strain leads to higher reactivity, particularly in reactions that relieve this strain, such as ring-opening.
Caption: Relationship between ring strain and reactivity.
Physicochemical Properties
The structural differences between these heterocycles directly impact their fundamental physicochemical properties. The table below summarizes key data for aziridine, azetidine, pyrrolidine, and piperidine.
| Property | Aziridine | Azetidine | Pyrrolidine | Piperidine |
| Ring Size | 3-membered | 4-membered | 5-membered | 6-membered |
| Ring Strain Energy (kcal/mol) | ~27.7[2] | ~25.4[2] | ~5.4[2] | Minimal |
| pKa of Conjugate Acid | ~8.0 | ~11.29[3] | ~11.27 | ~11.22[3] |
Comparative Reactivity
The interplay of ring strain, basicity, and steric hindrance results in a clear hierarchy of reactivity among these N-heterocycles.
Ring-Opening Reactions
The most significant consequence of high ring strain in aziridines and azetidines is their propensity to undergo nucleophilic ring-opening reactions. This reactivity is a cornerstone of their synthetic utility, providing access to substituted acyclic amines.
-
Aziridines : Due to their substantial ring strain (~27.7 kcal/mol), aziridines are highly susceptible to ring-opening by a wide range of nucleophiles.[2][4] The reaction is often catalyzed by acids, which protonate the nitrogen to form a highly reactive aziridinium ion.[3] N-activation with electron-withdrawing groups (e.g., acyl or sulfonyl) also enhances reactivity towards nucleophilic attack.[4][5]
-
Azetidines : With a slightly lower ring strain (~25.4 kcal/mol), azetidines are more stable than aziridines but can still undergo ring-opening, albeit under more forcing conditions.[2][6] The reactivity of azetidinium ions is significantly lower than that of aziridinium ions, with one study showing a rate difference of approximately 17,000-fold.[7]
-
Pyrrolidines and Piperidines : These five- and six-membered rings are essentially free of strain and are generally stable to ring-opening reactions under typical synthetic conditions.[1] Cleavage of their C-N bonds usually requires specific enzymatic or harsh chemical conditions.
N-Alkylation and N-Acylation
N-alkylation and N-acylation are fundamental reactions for the functionalization of these heterocycles. The rates of these reactions are influenced by the nucleophilicity of the nitrogen atom and steric accessibility.
| Reaction | Aziridine | Azetidine | Pyrrolidine | Piperidine |
| Relative Rate of N-Alkylation | Moderate | High | Highest | High |
| Relative Rate of N-Acylation | Moderate | High | Highest | High |
-
Basicity and Nucleophilicity : The basicity of these amines increases with ring size (aziridine < azetidine < pyrrolidine ≈ piperidine), a trend that is inversely correlated with the s-character of the nitrogen lone pair orbital due to ring strain.[8][9] Generally, higher basicity correlates with higher nucleophilicity. Therefore, pyrrolidine and piperidine are the most nucleophilic and typically react fastest in N-alkylation and N-acylation reactions.
-
Steric Hindrance : While piperidine is highly nucleophilic, its puckered chair conformation can introduce steric hindrance that may slightly decrease its reaction rate compared to the more planar pyrrolidine in certain cases. Aziridine's nitrogen is the least basic and nucleophilic, and the rigid ring can also present steric challenges for bulky electrophiles.
Experimental Protocols
To empirically determine the relative reactivity in N-alkylation, a competitive experiment can be designed. The following is a representative protocol.
General Protocol for Competitive N-Alkylation
This protocol outlines a general procedure to compare the relative rates of N-alkylation for azetidine, pyrrolidine, and piperidine. Aziridine is often omitted from such direct comparisons due to its propensity for polymerization and ring-opening under alkylating conditions.
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Aziridine: ring strain promotes ring opening [almerja.com]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. echemi.com [echemi.com]
Confirming the Structure of N,N-dimethylazetidin-3-amine Hydrochloride and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical techniques used to confirm the structure of N,N-dimethylazetidin-3-amine hydrochloride and its derivatives. Due to a lack of publicly available, detailed experimental data for this compound, this document will use the closely related and well-characterized 1-Boc-3-(dimethylamino)azetidine as a primary example. The methodologies and principles described are directly applicable to the structural confirmation of this compound.
Executive Summary
The robust confirmation of the chemical structure of small molecules like this compound and its derivatives is a critical step in chemical synthesis and drug development. This process relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecule's atomic arrangement and connectivity. This guide outlines the standard experimental protocols for these techniques and presents a comparative analysis of the expected data for this compound and a suitable alternative, 1-Boc-3-(dimethylamino)azetidine.
Spectroscopic Data Comparison
Precise structural elucidation is achieved by comparing the experimental data with expected values derived from known chemical principles and data from analogous structures. The following tables summarize the key physicochemical properties and expected spectroscopic data for this compound and 1-Boc-3-(dimethylamino)azetidine.
Table 1: Physicochemical Properties
| Property | This compound[1][2] | 1-Boc-3-(dimethylamino)azetidine |
| Molecular Formula | C₅H₁₃ClN₂ | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 136.62 g/mol | 200.28 g/mol |
| CAS Number | 935670-07-8 | 454703-20-9 |
Table 2: Predicted ¹H NMR Spectroscopic Data
| Assignment | This compound (Predicted) | 1-Boc-3-(dimethylamino)azetidine (Predicted) |
| -CH(N(CH₃)₂) (azetidine) | Multiplet | Multiplet |
| -CH₂- (azetidine) | Multiplet | Multiplet |
| -N(CH₃)₂ | Singlet | Singlet |
| -NH- (azetidine) | Broad Singlet | Not Applicable |
| -C(CH₃)₃ (Boc) | Not Applicable | Singlet |
Table 3: Predicted ¹³C NMR Spectroscopic Data
| Assignment | This compound (Predicted) | 1-Boc-3-(dimethylamino)azetidine (Predicted) |
| -CH(N(CH₃)₂) (azetidine) | ~50-60 ppm | ~50-60 ppm |
| -CH₂- (azetidine) | ~55-65 ppm | ~55-65 ppm |
| -N(CH₃)₂ | ~45-55 ppm | ~45-55 ppm |
| -C(CH₃)₃ (Boc) | Not Applicable | ~80 ppm |
| -C=O (Boc) | Not Applicable | ~155 ppm |
| -C(CH₃)₃ (Boc) | Not Applicable | ~28 ppm |
Table 4: Predicted FT-IR Spectroscopic Data
| Assignment | This compound (Predicted) | 1-Boc-3-(dimethylamino)azetidine (Predicted) |
| N-H Stretch (amine salt) | 2400-2800 cm⁻¹ (broad) | Not Applicable |
| C-H Stretch (aliphatic) | 2850-3000 cm⁻¹ | 2850-3000 cm⁻¹ |
| C-N Stretch | 1000-1250 cm⁻¹ | 1000-1250 cm⁻¹ |
| C=O Stretch (carbamate) | Not Applicable | 1680-1700 cm⁻¹ |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: Bruker Avance spectrometer (300 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more scans.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
A background spectrum is recorded and automatically subtracted from the sample spectrum.
-
-
Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Data Acquisition:
-
Ionization Mode: Positive ion mode is typically used for amines.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the comprehensive structural confirmation of this compound derivatives.
Caption: Workflow for the synthesis and structural confirmation of azetidine derivatives.
References
Unveiling the Potential: A Comparative Guide to the Biological Screening of Novel Azetidine Compounds
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry for its unique structural properties and diverse biological activities. Novel azetidine-containing compounds are being actively investigated as potential therapeutic agents, particularly in the fields of oncology and infectious diseases. This guide provides an objective comparison of the biological performance of several novel azetidine compounds against established alternatives, supported by experimental data.
Comparative Efficacy of Novel Azetidine Compounds
The biological activity of novel azetidine derivatives has been assessed through various in vitro assays. The following sections present a comparative summary of their efficacy in anticancer and antimicrobial screenings.
Anticancer Activity
A series of novel azetidine-based compounds have demonstrated potent inhibitory effects on cancer cell lines, primarily through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] The STAT3 protein is a key therapeutic target in oncology due to its frequent constitutive activation in a wide range of human cancers, promoting tumor cell proliferation and survival.[2]
The table below summarizes the half-maximal inhibitory concentration (IC50) values of several novel azetidine-based STAT3 inhibitors against various cancer cell lines, compared to the standard chemotherapeutic drug, Doxorubicin.
| Compound | Cancer Cell Line | IC50 (µM) | Putative Mechanism of Action | Reference(s) |
| Novel Azetidine Series | ||||
| H172 | TNBC | 0.38 - 0.98 | Irreversible STAT3 Inhibition | [1][3][4] |
| H182 | TNBC | 0.38 - 0.98 | Irreversible STAT3 Inhibition | [1][3][4] |
| H120 | TNBC | 1.75 | Irreversible STAT3 Inhibition | [1][3][4] |
| H105 | TNBC | 2.07 | Irreversible STAT3 Inhibition | [1][3][4] |
| Azetidin-2-one derivative (6) | SiHa (Cervical) | 0.1 | Apoptosis induction, Cytoskeleton disruption | [5] |
| B16F10 (Melanoma) | 1.2 | Apoptosis induction, Cytoskeleton disruption | [5] | |
| 1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-one (12l) | MCF-7 (Breast) | 0.01 | Microtubule-targeting agent | [6] |
| HT-29 (Colon) | 0.003 | Microtubule-targeting agent | [6] | |
| Standard Drug | ||||
| Doxorubicin | MCF-7 (Breast) | 2.5 - 8.306 | DNA intercalation, Topoisomerase II inhibition | [7][8][9] |
| A549 (Lung) | > 20 | DNA intercalation, Topoisomerase II inhibition | [7][8] |
TNBC: Triple-Negative Breast Cancer
The data clearly indicates that several novel azetidine compounds exhibit potent anticancer activity, with some derivatives showing sub-micromolar IC50 values.[1][3][4] Notably, the azetidine-based STAT3 inhibitors show high potency against triple-negative breast cancer cells.[1][4] Furthermore, certain azetidin-2-one derivatives demonstrate remarkable cytotoxicity at nanomolar concentrations.[6]
Antimicrobial Activity
Novel azetidin-2-one derivatives have also been evaluated for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The proposed mechanism of action for many β-lactam compounds, including azetidin-2-ones, involves the inhibition of bacterial cell wall synthesis by targeting transpeptidases. The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial efficacy of a compound.
The table below compares the MIC values of representative novel azetidin-2-one compounds with the standard antibiotic, Ampicillin.
| Compound | Bacterial Strain | MIC (µg/mL) | Putative Mechanism of Action | Reference(s) |
| Novel Azetidin-2-one Series | ||||
| Compound 4a₂ (Sulfadiazine derivative) | Staphylococcus epidermidis | 128 | Inhibition of cell wall synthesis | [10] |
| Pseudomonas aeruginosa | 128 | Inhibition of cell wall synthesis | [10] | |
| Azetidin-2-one derivative (4a) | Escherichia coli | > Amoxicillin-clavulanate | Inhibition of cell wall synthesis | [11] |
| Staphylococcus aureus | < Amoxicillin-clavulanate | Inhibition of cell wall synthesis | [11] | |
| Azetidin-2-one derivative (4b) | Escherichia coli | > Amoxicillin-clavulanate | Inhibition of cell wall synthesis | [11] |
| Staphylococcus aureus | < Amoxicillin-clavulanate | Inhibition of cell wall synthesis | [11] | |
| Azetidin-2-one derivative (4d) | Escherichia coli | > Amoxicillin-clavulanate | Inhibition of cell wall synthesis | [11] |
| Staphylococcus aureus | < Amoxicillin-clavulanate | Inhibition of cell wall synthesis | [11] | |
| Standard Drug | ||||
| Ampicillin | Staphylococcus aureus | 0.6 - 1 | Inhibition of cell wall synthesis | [12] |
| Escherichia coli | 4 | Inhibition of cell wall synthesis | [12] |
The results suggest that while some novel azetidin-2-ones show activity, they are generally less potent than the standard antibiotic ampicillin.[10] However, some derivatives exhibit greater efficacy against Gram-negative bacteria than the comparator antibiotic amoxicillin-clavulanate, indicating their potential for further development.[11]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes involved in the biological screening of these novel azetidine compounds, the following diagrams are provided.
Anticancer Mechanism: Inhibition of the STAT3 Signaling Pathway by Novel Azetidine Compounds.
Antimicrobial Mechanism: Inhibition of Bacterial Cell Wall Synthesis by Novel Azetidin-2-ones.
General Experimental Workflows for Biological Screening of Novel Azetidine Compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and allow for objective comparison.
MTT Assay for Anticancer Cytotoxicity Screening
This protocol is used to determine the cytotoxic effects of novel compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Novel azetidine compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the novel azetidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.
Broth Microdilution Assay for Antimicrobial MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of novel compounds against bacterial strains.
Materials:
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Novel azetidine compounds (dissolved in a suitable solvent)
-
Bacterial inoculum standardized to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)
Procedure:
-
Compound Dilution: Add 50 µL of sterile MHB to all wells of a 96-well microplate. Add 50 µL of the novel azetidine compound stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL. Include a growth control well (MHB with inoculum, no compound) and a sterility control well (MHB only).
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
References
- 1. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. benchchem.com [benchchem.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. mdpi.com [mdpi.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of N,N-dimethylazetidin-3-amine hydrochloride
For researchers and professionals in the fields of science and drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of N,N-dimethylazetidin-3-amine hydrochloride, ensuring compliance with safety regulations and fostering a secure research environment.
This compound is a hazardous substance and must be handled with care throughout its lifecycle, including disposal. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Furthermore, it is recognized as being toxic to aquatic life, necessitating stringent disposal protocols to prevent environmental contamination.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Required Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and a structurally similar compound to provide a quantitative perspective on its hazard profile.
| Parameter | Value | Notes |
| GHS Hazard Statements | H302, H315, H319, H335, H401 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Toxic to aquatic life. |
| Precautionary Statement (Disposal) | P501 | Dispose of contents/container to an approved waste disposal plant. |
| Incompatible Materials | Strong oxidizing agents, Copper | Avoid contact with these materials to prevent potentially hazardous reactions. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company. In-laboratory neutralization or treatment of this chemical is not advised without a validated protocol and express approval from your institution's Environmental Health and Safety (EHS) department.
Phase 1: Waste Collection and Labeling
-
Solid Waste:
-
Carefully place any solid this compound waste into a designated, chemically compatible, and sealable hazardous waste container.
-
Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
-
Liquid Waste (Solutions):
-
Collect all solutions containing this compound in a separate, designated, and leak-proof hazardous waste container.
-
The container must be compatible with the solvent used.
-
Clearly label the container with "Hazardous Waste," the full chemical name, the solvent(s) used, and the estimated concentration and volume.
-
-
Contaminated Materials:
-
Any materials, such as weighing boats, pipette tips, or gloves, that are contaminated with this compound should be collected in a sealed bag or container and disposed of as hazardous waste.
-
Phase 2: Storage of Hazardous Waste
-
Store the labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
This area should be well-ventilated and away from general laboratory traffic.
-
Ensure that the waste is segregated from incompatible materials, particularly strong oxidizing agents.
Phase 3: Professional Disposal
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department or your designated hazardous waste management provider to schedule a pickup for the waste.
-
Follow all institutional and local regulations for the handover of hazardous waste.
Phase 4: Decontamination of Empty Containers
-
Triple Rinsing:
-
Empty containers that previously held this compound must be decontaminated before being discarded.
-
Rinse the container three times with a suitable solvent in which the compound is soluble.
-
Collect all the rinsate and dispose of it as hazardous liquid waste.
-
-
Container Disposal:
-
After triple rinsing and allowing the container to dry completely, deface or remove the original label.
-
The decontaminated container can then typically be disposed of in the regular trash, but confirm this with your institutional guidelines.
-
Experimental Workflow and Decision Logic
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Personal protective equipment for handling N,N-dimethylazetidin-3-amine hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N,N-dimethylazetidin-3-amine hydrochloride. Following these procedures is essential for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety. The recommendations are based on the potential hazards associated with similar amine hydrochlorides, which include skin irritation, serious eye irritation, and harmful effects if swallowed.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are suitable for short-term protection.[1] For prolonged contact, consult the glove manufacturer's resistance guide.[1] Always inspect gloves before use and change them immediately if contaminated or damaged.[2] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z.87.1 or equivalent standards.[1] A face shield should be worn over safety glasses if there is a risk of splashing or a highly exothermic reaction.[1][3] |
| Body Protection | Laboratory coat | A flame-resistant lab coat (e.g., Nomex®) with a buttoned front is recommended to cover as much skin as possible.[1] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required if working outside of a chemical fume hood or if there is a risk of generating dust or aerosols.[1][4] The type of respirator (e.g., N95 for particulates) should be selected based on the potential exposure level. |
| Foot Protection | Closed-toe shoes | Shoes must cover the entire foot.[1] |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is vital to prevent contamination and accidental exposure.
1. Preparation:
-
Ensure that a chemical fume hood is available and functioning correctly.
-
Verify that an eyewash station and safety shower are readily accessible.[5]
-
Gather all necessary PPE as specified in the table above and inspect it for any damage.
-
Prepare your work area within the chemical fume hood by covering the surface with an absorbent, disposable liner.
-
Have appropriate spill cleanup materials readily available.
2. Handling the Chemical:
-
Always handle this compound within a chemical fume hood to avoid inhalation of any dust or vapors.[4]
-
Wear all required PPE, including gloves, a lab coat, and eye protection.
-
When weighing the solid, do so in the fume hood on a tared weigh boat or paper.
-
If creating a solution, add the solid slowly to the solvent to avoid splashing.
-
Keep the container tightly closed when not in use to prevent exposure to moisture and air.[6][4]
3. Post-Handling:
-
After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.
-
Clean all contaminated surfaces within the fume hood.
-
Carefully remove and dispose of gloves and any other disposable PPE as contaminated waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be placed in a designated, labeled hazardous waste container.
-
Unused or excess this compound must be disposed of as hazardous chemical waste.
-
Solutions containing the chemical should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.
2. Disposal Procedure:
-
Dispose of all waste containing this compound through your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[4]
-
Do not pour any waste containing this chemical down the drain.
Safe Handling Workflow
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
